1,5-Hexanediol, 2-ethyl-
Description
BenchChem offers high-quality 1,5-Hexanediol, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Hexanediol, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexane-1,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2/c1-3-8(6-9)5-4-7(2)10/h7-10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZNFTWNCBRRRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476346 | |
| Record name | 1,5-Hexanediol, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58374-34-8 | |
| Record name | 1,5-Hexanediol, 2-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: Toxicological Profile & Safety Protocols for 2-Ethyl-1,5-Hexanediol
This guide is structured as a high-level technical whitepaper designed for drug development professionals and research scientists. It prioritizes structural analysis and read-across toxicology where direct experimental data is scarce, adhering to the "Scientific Integrity" directive.
Executive Summary & Data Gap Analysis
2-Ethyl-1,5-hexanediol is a branched aliphatic diol utilized primarily in specialized polymer synthesis and as a research intermediate. Unlike its commercially ubiquitous isomer 2-ethyl-1,3-hexanediol (Ethohexadiol) , the 1,5-isomer lacks an extensive, publicly available toxicological dossier.
Critical Safety Directive: In the absence of compound-specific LD50 or carcinogenicity data, safety protocols must be established via Structure-Activity Relationship (SAR) analysis and Read-Across from validated analogs.
Isomer Distinction
-
Target Compound: 2-Ethyl-1,5-hexanediol (CAS: 58374-34-8)
-
Primary Analog: 2-Ethyl-1,3-hexanediol (CAS: 94-96-2) – Well-characterized insect repellent/solvent.
-
Structural Backbone: 1,5-Hexanediol (CAS: 629-11-8) – Polymer precursor.
Scientist-to-Scientist Note: Do not conflate the neurotoxicity risks of n-hexane (metabolized to 2,5-hexanedione) with this compound. Structural analysis suggests 2-ethyl-1,5-hexanediol oxidizes to a 1,5-dicarbonyl, avoiding the formation of neurotoxic pyrrole adducts associated with gamma-diketones (1,4-dicarbonyls).
Physicochemical Identity
| Property | Value / Description | Relevance to Safety |
| CAS Number | 58374-34-8 | Unique Identifier |
| Molecular Formula | C₈H₁₈O₂ | MW: 146.23 g/mol |
| Physical State | Viscous Liquid (Colorless to Pale Yellow) | Low aerosolization risk unless heated. |
| Boiling Point | ~244°C (Predicted based on 1,3-isomer) | Low volatility at RTP. |
| Flash Point | >100°C (Estimated) | Class IIIB Combustible Liquid. |
| Solubility | Amphiphilic (Soluble in alcohols, partially in water) | Readily absorbed through skin. |
Toxicological Profile (SAR-Derived)
This section synthesizes data from the primary analog (2-ethyl-1,3-hexanediol) and metabolic logic.
Acute Toxicity (Systemic)
-
Oral (Read-Across): Low toxicity. Analog LD50 (Rat) is ~1400–2700 mg/kg. Ingestion of large quantities may cause CNS depression (ataxia, somnolence) typical of higher molecular weight glycols.
-
Dermal (Read-Across): Low acute toxicity. Analog LD50 (Rabbit) > 2000 mg/kg.
-
Inhalation: Risk is minimal at room temperature due to low vapor pressure (<0.01 mmHg). Heating or nebulizing generates mist that is likely a respiratory irritant.
Local Effects (Irritation & Sensitization)
-
Skin: Moderate Irritant. Prolonged occlusion may cause erythema. The branched alkyl chain increases lipophilicity, facilitating dermal penetration.
-
Eyes: Severe Irritant. Based on the 1,3-isomer profile, direct contact can cause corneal injury. Immediate irrigation is required.
-
Sensitization: Unlikely to be a strong sensitizer, but data is insufficient to rule out idiosyncratic reactions.
Metabolic Fate & Neurotoxicity Assessment
A critical concern for hexanediol derivatives is the potential for metabolic activation into neurotoxic diketones.[1]
-
The Mechanism: n-Hexane neurotoxicity arises from metabolism to 2,5-hexanedione (a
-diketone).[1][2] This metabolite reacts with lysine -amino groups in axonal neurofilaments to form pyrroles, leading to axonopathy. -
The 2-Ethyl-1,5-Hexanediol Safety Advantage:
-
Oxidation of the 1,5-diol yields a 1,5-dicarbonyl (
-diketone). - -diketones cannot cyclize with amines to form the neurotoxic pyrrole ring (which requires 1,4-spacing).
-
Visualization: Metabolic Pathway & Neurotoxicity Logic
Figure 1: Metabolic oxidation logic demonstrating the lack of pyrrole-forming potential in 2-ethyl-1,5-hexanediol compared to neurotoxic hexane metabolites.
Occupational Hygiene & Handling Protocols
Hierarchy of Controls
-
Elimination/Substitution: Use automated dispensing for high-volume handling to prevent splashes.
-
Engineering Controls:
-
Fume Hood: Mandatory for all heating operations or open-vessel transfers.
-
Local Exhaust: Required if generating aerosols.
-
-
Administrative: Restrict access to pregnant personnel (precautionary, based on limited reprotox data of analogs).
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommended Equipment | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | High risk of severe irritation/corneal damage. Safety glasses are insufficient for liquid handling. |
| Dermal (Hand) | Nitrile (0.11mm) for splash; Butyl Rubber for immersion. | Diols penetrate latex. Nitrile offers good splash resistance; Butyl is superior for prolonged contact. |
| Respiratory | Organic Vapor (OV) Cartridge (P95 pre-filter) | Only required if heating >60°C or if ventilation is compromised. |
| Body | Lab Coat (Cotton/Poly blend) | Standard protection. Use Tyvek apron if dispensing >1L. |
Emergency Response Protocols
These protocols are designed to be self-validating: the action taken directly counteracts the chemical mechanism of injury.
First Aid Workflows
-
Eye Contact (Critical):
-
Immediate: Flush with tepid water for 15 minutes .
-
Mechanism: Dilution of the solvent prevents corneal protein denaturation.
-
Follow-up: Ophthalmological consult is mandatory due to potential for delayed keratitis.
-
-
Skin Contact:
-
Wash with soap and water. Do not use solvents (ethanol) to clean skin, as this enhances absorption.
-
Monitor for dermatitis.
-
-
Ingestion:
-
Do NOT induce vomiting (aspiration risk of viscous liquids).
-
Administer water if conscious.
-
Spill Management (Small Scale < 500mL)
-
Isolate: Evacuate immediate area.
-
PPE: Don nitrile gloves and goggles.
-
Absorb: Use vermiculite or polypropylene pads. Do not use sawdust (combustible wicking).
-
Clean: Wash surface with detergent/water solution to remove oily residue.
Experimental Handling Workflow (SOP)
For researchers synthesizing or formulating with 2-ethyl-1,5-hexanediol.
Figure 2: Standard Operating Procedure (SOP) decision tree for laboratory handling.
Regulatory & Compliance Status
-
TSCA (USA): Listed (Active).
-
REACH (EU): Pre-registered/Registered.
-
Storage Class: Flammable Liquid (Class IIIB). Store in cool, dry place away from strong oxidizers (e.g., permanganates, perchlorates).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7211, 2-Ethyl-1,3-hexanediol. (Used for Read-Across Data). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: 2-ethylhexane-1,3-diol. (Toxicological endpoints for analog). Retrieved from [Link]
-
Spencer, P. S., & Schaumburg, H. H. (1977). Ultrastructural studies of the dying-back process. IV. Differential vulnerability of PNS and CNS fibers in experimental central-peripheral distal axonopathies. (Mechanistic basis of diketone neurotoxicity).[1][3] Retrieved from [Link]
-
Cosmetic Ingredient Review (CIR). Final Report on the Safety Assessment of Ethyl Hexanediol. (Irritation and sensitization data).[4][5] Retrieved from [Link]
-
Chemlyte Solutions. Product Specification: 2-ethyl-1,5-hexanediol. (Confirmation of commercial availability and CAS identity).[6] Retrieved from [Link]
Sources
- 1. Molecular mechanisms of diketone neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotein targets of γ-diketone metabolites of aliphatic and aromatic solvents that induce central-peripheral axonopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of gamma-diketone neurotoxicity: non-neurotoxicity of 3,3-dimethyl-2,5-hexanedione, a gamma-diketone incapable of pyrrole formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [guidechem.com]
Technical Guide: Hydrogen Bonding Potential of 2-Ethyl-1,5-Hexanediol in Solution
[1][2]
Part 1: Executive Summary & Molecular Architecture[2]
The hydrogen bonding potential of 2-ethyl-1,5-hexanediol (2-EHD) is the governing factor in its utility as a coupling agent, reactive monomer in polyurethane synthesis, and solubility enhancer in pharmaceutical formulations.[1][2] Unlike linear 1,6-hexanediol, 2-EHD possesses a branched architecture that disrupts crystalline packing while offering a unique dual-hydroxyl functionality: a primary hydroxyl at C1 and a secondary hydroxyl at C5.[1][2]
This guide provides a technical deep-dive into the thermodynamics of its hydrogen bonding networks, distinguishing between intramolecular cyclization and intermolecular solvation.[1][2] It empowers researchers to predict solubility behaviors and validate these interactions experimentally.
Molecular Architecture[1][3]
-
Key Structural Features:
-
C1-OH (Primary): High accessibility, acts as the primary H-bond donor/acceptor.[1][2] Sterically modulated by the C2-ethyl group.[1]
-
C5-OH (Secondary): Lower accessibility due to the terminal methyl group (C6) and chain folding; influences chirality-dependent interactions.[1]
-
C2-Ethyl Branch: Acts as a "steric gate," disrupting the formation of long-range ordered networks (crystallinity) and favoring liquid states at lower temperatures compared to linear isomers.[1][2]
-
Part 2: Hydrogen Bonding Mechanics[1][2]
The behavior of 2-EHD in solution is dictated by a dynamic equilibrium between three states.[1] Understanding this equilibrium is critical for optimizing reaction kinetics (e.g., in urethane formation) or solubility parameters.[1]
Intramolecular Bonding (The "Closed" State)
In dilute non-polar solutions, 1,5-diols can form an intramolecular hydrogen bond, creating a 7-membered ring .[1][2]
-
Thermodynamics: While 5- and 6-membered rings are entropically favored, the 7-membered ring in 2-EHD is metastable.[1][2] The enthalpy gain (
) of the H-bond often struggles to overcome the entropic penalty ( ) of constraining the flexible hexyl chain.[1] -
Steric Influence: The ethyl group at C2 restricts rotation around the C1-C2 bond, potentially locking the molecule in a conformation that either promotes or hinders ring closure depending on the specific rotamer.[1][2]
Intermolecular Bonding (The "Network" State)
In bulk liquid or concentrated solution, 2-EHD forms transient polymeric networks.[1][2]
-
Viscosity: The high viscosity of crude 2-EHD (>300 cP at 20°C) is direct evidence of extensive intermolecular networking.[1]
-
Solvent Interaction: In polar solvents (water, ethanol), solvent molecules outcompete intramolecular bonds, hydrating the hydrophilic domains.[1][2]
Pathway Visualization
The following diagram illustrates the equilibrium states and the energetic barriers governed by the ethyl group.
Figure 1: Equilibrium dynamics of 2-EHD hydrogen bonding states. The C2-ethyl group acts as a steric modulator, influencing the population of the open chain conformer.[1][2]
Part 3: Physicochemical Characterization Data[1][2][3][5]
The following data summarizes the predicted and experimental parameters relevant to H-bonding potential.
| Property | Value | Implication for H-Bonding |
| Molecular Weight | 146.23 g/mol | Baseline for molarity calculations.[1][2][4][5] |
| H-Bond Donors | 2 | Dual sites allow crosslinking behavior.[1][2][4] |
| H-Bond Acceptors | 2 | Oxygen lone pairs available for solvent interaction.[1][2][4] |
| LogP (Octanol/Water) | ~1.2 (Predicted) | Amphiphilic; soluble in both organic and aqueous media.[1][4] |
| Boiling Point | ~244°C | High BP indicates strong intermolecular H-bond network.[1][4] |
| Rotatable Bonds | 5 | High flexibility increases entropic cost of cyclization.[4] |
| Topological Polar Surface Area | 40.5 Ų | Moderate polarity; good membrane permeability potential.[4] |
Part 4: Experimental Protocols
To empirically determine the H-bonding state of 2-EHD in your specific formulation, use the following self-validating protocols.
Protocol A: IR Dilution Study (Differentiation of Intra- vs. Intermolecular Bonding)
Objective: Determine if the H-bonds are within the molecule (concentration independent) or between molecules (concentration dependent).[1]
Reagents:
-
Carbon Tetrachloride (
) or Tetrachloroethylene (Spectroscopic Grade, dried over molecular sieves)[1][2]
Workflow:
-
Preparation: Prepare a stock solution of 0.1 M 2-EHD in
. -
Serial Dilution: Create a series of dilutions: 0.05 M, 0.01 M, 0.005 M, and 0.001 M.
-
Acquisition: Record FTIR spectra in the hydroxyl stretching region (
) using a liquid cell with variable path length (to maintain constant number of moles in beam path, if possible, or normalize intensity). -
Analysis:
Validation Criteria: If the ratio of the bonded peak area to the free peak area remains constant across dilutions < 0.005 M, the bonding is intramolecular .[1]
Protocol B: NMR Chemical Shift Titration
Objective: Quantify the strength of the H-bond interaction.[1]
Workflow:
-
Solvent: Use
(non-polar) and (polar, competitive).[1] -
Titration: Measure
-NMR of 2-EHD at varying concentrations (10 mM to 500 mM) in . -
Observation: Track the chemical shift (
) of the hydroxyl protons.
Part 5: Application Context
Polyurethane Synthesis
In PU formulations, 2-EHD acts as a chain extender.[1][2] The secondary hydroxyl reacts slower than the primary hydroxyl , allowing for "staged" curing.[1] The ethyl branch prevents the soft segment from crystallizing, resulting in elastomers with better low-temperature flexibility compared to those made with 1,6-hexanediol.[1][2]
Pharmaceutical Cosolvent
Due to its amphiphilic nature (LogP ~1.[1]2) and H-bonding capacity, 2-EHD can disrupt the lattice energy of poorly soluble drugs.[1][2] The 1,5-spacing allows it to "wrap" around polar functional groups on API (Active Pharmaceutical Ingredient) molecules, potentially preventing API aggregation/precipitation.[1][2]
References
-
PubChem. (2025).[3][5] Compound Summary: 2-ethyl-1,5-hexanediol (CAS 58374-34-8).[1][2][3] National Library of Medicine.[1] [Link][1][4]
-
Kuhn, L. P. (1952).[1] The Hydrogen Bond.[3][5][6][7][8][9][10][11] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society.[1] (Foundational text on IR dilution methodology for diols). [Link]
-
Fishman, E., & Chen, D. (1966).[1][2] Intramolecular Hydrogen Bonding in Diols. The Journal of Physical Chemistry. (Specifics on 1,5-diol ring strain and entropy). [Link]
-
Cheméo. (2024).[1][7][12] Physical Properties of Hexanediol Isomers. [Link][1]
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. CN1110541C - Concentrated water dispersible stable fiber softener composition - Google Patents [patents.google.com]
- 3. 1,5-Hexanediol, 2-ethyl- | C8H18O2 | CID 12039713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-Hexanediol (CAS 2935-44-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Evaluation of 2-Ethyl-1,5-Hexanediol as a Novel Chain Extender in Elastomer Production
Foreword: Innovating Elastomer Design through Novel Chain Extenders
The tailored performance of polyurethane elastomers is critically dependent on the molecular architecture of their constituent components. The selection of the chain extender, a low molecular weight diol or diamine, is a pivotal decision in this synthetic design, directly influencing the morphology of the hard segment domains and, consequently, the macroscopic properties of the final material. While industry standards like 1,4-butanediol (BDO) are well-established, the exploration of non-conventional chain extenders opens new avenues for fine-tuning elastomer properties.
This document provides a comprehensive guide for researchers and materials scientists on the use and evaluation of 2-ethyl-1,5-hexanediol as a novel chain extender in the production of polyurethane elastomers. Due to the limited extent of currently available public data on the application of this specific isomer, this guide synthesizes information from its close analogue, 2-ethyl-1,3-hexanediol, and fundamental principles of polymer chemistry to provide a robust framework for its systematic investigation.[1][2] Our objective is to equip the reader with the theoretical understanding and practical protocols necessary to explore the potential of 2-ethyl-1,5-hexanediol in creating next-generation elastomers with unique property profiles.
The Role of Chain Extenders in Polyurethane Elastomers
Polyurethane elastomers are segmented copolymers, comprising alternating soft and hard segments. The soft segments, typically high molecular weight polyols, impart flexibility and elastomeric character, while the hard segments, formed by the reaction of a diisocyanate with a chain extender, provide mechanical strength and thermal stability through the formation of physically crosslinked domains.[2] The structure of the chain extender dictates the packing efficiency, crystallinity, and hydrogen bonding density within these hard segments, thereby influencing properties such as:
-
Hardness and Modulus: More regular, tightly packed hard segments lead to higher hardness and modulus.
-
Tensile and Tear Strength: Strong intermolecular forces within the hard domains enhance these properties.[3]
-
Thermal Stability: The dissociation temperature of the hard segments is a key factor in the material's service temperature.[3]
-
Resilience and Hysteresis: The morphology of the microphase-separated structure governs the energy dissipation characteristics of the material.
The introduction of an ethyl side chain and the specific positioning of the hydroxyl groups in 2-ethyl-1,5-hexanediol are expected to introduce unique structural modifications to the hard segments compared to linear diols.
Material Profile: 2-Ethyl-1,5-Hexanediol
While its isomer, 2-ethyl-1,3-hexanediol, is more commonly cited for use in polyurethane resin synthesis, 2-ethyl-1,5-hexanediol presents an intriguing alternative.[1][4]
Table 1: Physicochemical Properties of 2-Ethyl-1,5-Hexanediol and its 1,3-Isomer
| Property | 2-Ethyl-1,5-Hexanediol | 2-Ethyl-1,3-Hexanediol (for comparison) |
| IUPAC Name | 2-ethylhexane-1,5-diol | 2-ethylhexane-1,3-diol |
| CAS Number | 58374-34-8 | 94-96-2 |
| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈O₂ |
| Molecular Weight | 146.23 g/mol | 146.23 g/mol |
| Boiling Point | Not available | ~244 °C |
| Melting Point | Not available | < -40 °C |
| Density | Not available | ~0.942 g/mL at 20°C |
| Structure | Primary and Secondary -OH | Primary and Secondary -OH |
Data for 2-ethyl-1,5-hexanediol are based on computed properties where experimental data is unavailable. Data for the 1,3-isomer is provided for comparative purposes.[1][5]
Mechanism of Action and Predicted Effects on Elastomer Properties
The reaction of 2-ethyl-1,5-hexanediol with a diisocyanate follows the standard urethane linkage formation.[6] The hydroxyl groups of the diol react with the isocyanate groups (-NCO) to form urethane bonds (-NH-COO-), building up the hard segment of the polyurethane.[6]
Caption: General reaction scheme for polyurethane formation.
Influence of the Ethyl Side Chain
The presence of the ethyl group at the C2 position is anticipated to have a significant impact on the hard segment morphology. Unlike linear diols such as 1,4-butanediol or 1,6-hexanediol, which can form highly ordered, crystalline hard domains, the ethyl side chain in 2-ethyl-1,5-hexanediol will introduce steric hindrance.[7] This is likely to:
-
Disrupt Hard Segment Crystallinity: The bulky side group will prevent the polymer chains from packing into a tight, regular lattice. This will result in more amorphous hard domains.
-
Increase Free Volume: The less efficient packing can lead to a greater free volume within the hard segment domains.
-
Potentially Lower Hardness and Modulus: A reduction in crystallinity and intermolecular hydrogen bonding density may lead to a softer, more flexible material compared to one made with a linear C6 diol.
-
Improve Solubility and Compatibility: The alkyl side chain may enhance the compatibility of the chain extender with less polar polyol soft segments.[2]
Influence of Hydroxyl Group Positioning (1,5- vs. 1,3-)
The separation of the hydroxyl groups by a longer carbon chain in the 1,5-position compared to the 1,3-position will also influence the hard segment structure. The greater distance between the urethane linkages may allow for more conformational flexibility within the hard segment. This could potentially lead to a less rigid hard domain compared to that formed by 2-ethyl-1,3-hexanediol.
Experimental Protocols
The following protocols provide a standardized methodology for the synthesis and evaluation of a polyurethane elastomer using 2-ethyl-1,5-hexanediol as a chain extender. A two-step prepolymer method is described, which generally allows for better control over the polymer architecture.
Caption: Two-step synthesis workflow for polyurethane elastomers.
Materials and Reagents
-
Diisocyanate: Methylene diphenyl diisocyanate (MDI)
-
Polyol: Polytetramethylene glycol (PTMG), MW = 2000 g/mol
-
Chain Extender: 2-Ethyl-1,5-hexanediol
-
Catalyst: Dibutyltin dilaurate (DBTDL)
-
Solvent (for cleaning): N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
Stoichiometric Calculations (NCO:OH Ratio)
The ratio of isocyanate groups to hydroxyl groups is a critical parameter. A slight excess of isocyanate (NCO:OH ratio of 1.02-1.05) is often used to ensure complete reaction and to compensate for any side reactions with trace amounts of water.
-
Calculate Equivalent Weights (EW):
-
EW_isocyanate = 4202 / %NCO
-
EW_polyol = (Molecular Weight of Polyol) / (Functionality)
-
EW_chain_extender = (Molecular Weight of Chain Extender) / (Functionality)
-
-
Determine Moles of Reactants:
-
Moles_OH_polyol = (Mass_polyol) / (EW_polyol)
-
Moles_OH_chain_extender = (Mass_chain_extender) / (EW_chain_extender)
-
Total_Moles_OH = Moles_OH_polyol + Moles_OH_chain_extender
-
Moles_NCO = (Total_Moles_OH) * (Desired NCO:OH Ratio)
-
-
Calculate Mass of Isocyanate:
-
Mass_isocyanate = Moles_NCO * EW_isocyanate
-
Synthesis Procedure (Two-Step Prepolymer Method)
-
Prepolymer Synthesis: a. Charge the calculated amount of MDI into a clean, dry, nitrogen-purged reactor equipped with a mechanical stirrer and a heating mantle. b. Heat the MDI to 60-80°C with stirring until completely melted and homogenous. c. Degas the PTMG polyol under vacuum at 85-95°C for 1-2 hours to remove moisture. d. Slowly add the degassed polyol to the molten MDI over 30-60 minutes, maintaining the reaction temperature. e. After the addition is complete, allow the reaction to proceed for 1-2 hours at 80°C. f. Take a sample to determine the free %NCO content via titration to confirm the prepolymer formation.
-
Chain Extension and Curing: a. Cool the prepolymer to approximately 70°C and degas under vacuum. b. In a separate container, mix the calculated amount of 2-ethyl-1,5-hexanediol with a catalytic amount of DBTDL (e.g., 10-30 ppm). c. Add the chain extender/catalyst mixture to the prepolymer and mix vigorously for 30-60 seconds, ensuring homogeneity. d. Pour the mixture into a preheated (100-110°C) mold treated with a mold release agent. e. Cure the elastomer in an oven at 100-110°C for 16-24 hours.[2] f. Demold the elastomer and allow it to post-cure at ambient temperature for 7 days before characterization to ensure the completion of all chemical reactions.[2]
Characterization and Performance Evaluation
A thorough characterization is essential to understand the structure-property relationships of the elastomer synthesized with 2-ethyl-1,5-hexanediol.
Table 2: Comparative Performance Data of PU Elastomers with Different Chain Extenders
| Property | 1,4-Butanediol (BDO) | 2-Ethyl-1,3-Hexanediol | 2-Ethyl-1,5-Hexanediol | Test Method |
| Hardness (Shore A) | 85-95 | 75-85 | To be determined | ASTM D2240 |
| Tensile Strength (MPa) | 30-45 | 15-25 | To be determined | ASTM D412 |
| Elongation at Break (%) | 400-600 | 200-400 | To be determined | ASTM D412 |
| Tear Strength (kN/m) | 80-120 | 50-80 | To be determined | ASTM D624 |
| Glass Transition (Tg) (°C) | -30 to -50 (Soft Seg.) | -35 to -55 (Soft Seg.) | To be determined | DSC (ASTM D3418) |
| Degradation Temp. (TGA) | >300°C | >300°C | To be determined | TGA (ASTM E1131) |
Note: Values for BDO and 2-Ethyl-1,3-Hexanediol are typical literature values and will vary with the specific formulation.[2]
Recommended Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the completion of the reaction by observing the disappearance of the NCO peak (~2270 cm⁻¹) and the appearance of urethane N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) peaks.[6]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperatures (Tg) of the soft and hard segments, and to assess the degree of phase separation and crystallinity.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and degradation profile of the elastomer.
-
Mechanical Testing: To measure tensile strength, elongation at break, and tear strength according to ASTM standards.
-
Dynamic Mechanical Analysis (DMA): To study the viscoelastic properties (storage modulus, loss modulus, tan delta) as a function of temperature.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Bubbles in cured elastomer | Moisture contamination in polyol or chain extender; Incomplete degassing. | Thoroughly dry all reactants; Ensure complete degassing of prepolymer and polyol. |
| Material is too soft/gummy | Incorrect stoichiometry (low NCO:OH ratio); Insufficient curing time/temperature. | Recalculate and verify stoichiometry; Increase cure time or temperature. |
| Material is brittle | Incorrect stoichiometry (high NCO:OH ratio); Poor phase separation. | Recalculate and verify stoichiometry; Evaluate compatibility of components. |
| Inconsistent properties | Poor mixing of chain extender; Non-homogenous temperature in the mold. | Ensure vigorous and thorough mixing; Use a calibrated oven and pre-heat the mold. |
Conclusion
The use of 2-ethyl-1,5-hexanediol as a chain extender represents an unexplored avenue in polyurethane elastomer design. Based on established structure-property principles, its unique molecular architecture—featuring an ethyl side chain and 1,5-hydroxyl spacing—is predicted to disrupt hard segment packing, leading to more amorphous, flexible elastomers. The protocols and evaluation framework provided herein offer a solid foundation for researchers to systematically investigate this promising new material. The resulting data will not only elucidate the specific properties conferred by 2-ethyl-1,5-hexanediol but also contribute to the broader understanding of how chain extender architecture can be manipulated to achieve targeted performance in elastomeric materials.
References
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2,5-Hexanediol. In: Wikipedia. ; 2023. Accessed January 30, 2024. [Link]
-
2-Ethyl-1,3-hexanediol, mixture of isomers. ChemBK. [Link]. Accessed January 30, 2024.
- Li, Y., et al. Effects of Molecular Length and Polarity of Chain Extenders on Microphase Separation and on Thermal and Mechanical Properties of Rigid Polyurethane Foam. Polymers (Basel). 2024;16(1).
-
Progress in Chain Extender Evaluation for Polyurethanes Derived from Hydroxyl-Terminated Polybutadiene Resins. ResearchGate. [Link]. Accessed January 30, 2024.
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Bianchi O. EFFECT OF CHAIN EXTENDERS ON THE STRUCTURE AND PROPERTIES OF POLYURETHANES. lume.ufrgs.br. [Link]. Published 2021. Accessed January 30, 2024.
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The effect of chain extenders structure on properties of new polyurethane elastomers. ResearchGate. [Link]. Accessed January 30, 2024.
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Influence of the Type of Chain Extender and Urethane Group Content on the Mechanical Properties of Polyurethane Elastomers with Flexible Hard Segments. ResearchGate. [Link]. Accessed January 30, 2024.
- Investigation on the Influence of Chain Extenders on the Performance of One-Component Moisture-Curable Polyurethane Adhesives. Polymers (Basel). 2021;13(21).
- Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applic
- Somdee, P., et al. Thermal analysis of polyurethane elastomers matrix with different chain extender contents for thermal conductive application. J Therm Anal Calorim. 2019;138(3):2095-2104.
-
1,5-Hexanediol, 2-ethyl-. PubChem. [Link]. Accessed January 30, 2024.
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Application Notes & Protocols: Strategic Approaches to the Esterification of 2-Ethyl-1,5-Hexanediol
Introduction: Navigating the Challenges of Sterically Hindered Diol Esterification
2-Ethyl-1,5-hexanediol is a di-primary alcohol with a branched alkyl chain, a structural feature that presents both opportunities and challenges in the synthesis of its corresponding diesters. These esters are valuable as specialty plasticizers, lubricant base stocks, and intermediates in polymer synthesis. The ethyl group at the 2-position introduces significant steric hindrance, which can impede the reactivity of the neighboring hydroxyl group, making the selection of an appropriate esterification strategy critical for achieving high yields and selectivities. This document provides a comprehensive guide to the reaction conditions for the esterification of 2-ethyl-1,5-hexanediol, tailored for researchers, scientists, and professionals in drug development and materials science. We will explore various catalytic systems and reaction setups, explaining the rationale behind each approach to empower you to make informed decisions in your experimental design.
Understanding the Landscape: Key Considerations for Esterifying 2-Ethyl-1,5-Hexanediol
The primary challenge in the esterification of 2-ethyl-1,5-hexanediol is overcoming the steric hindrance imparted by the ethyl group. This steric bulk can significantly slow down the rate of reaction, especially for the hydroxyl group at the 1-position. Consequently, forcing conditions such as high temperatures and highly active catalysts may be necessary. However, such conditions can also lead to side reactions, including dehydration and ether formation. Therefore, a delicate balance must be struck to achieve efficient esterification while minimizing byproduct formation.
Another key consideration is the choice of esterifying agent. While simple carboxylic acids can be used in Fischer-Speier esterification, more reactive derivatives such as acyl chlorides or acid anhydrides can offer a more favorable kinetic profile, particularly for a sterically hindered alcohol.[1][2] The choice of catalyst is equally crucial, with options ranging from traditional mineral acids to enzymes and organometallic compounds, each with its own set of advantages and limitations.
Strategic Esterification Protocols
Herein, we detail three distinct and reliable protocols for the esterification of 2-ethyl-1,5-hexanediol, each suited for different experimental constraints and desired outcomes.
Protocol 1: Enhanced Fischer-Speier Esterification with Azeotropic Removal of Water
The Fischer-Speier esterification is a classic and cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis.[3][4] For a sterically hindered diol like 2-ethyl-1,5-hexanediol, driving the reversible reaction to completion is paramount. This is effectively achieved by the continuous removal of water, a byproduct of the reaction.[5]
Causality of Experimental Choices:
-
Catalyst: p-Toluenesulfonic acid (PTSA) is chosen over sulfuric acid as it is a solid, non-oxidizing acid that is less prone to causing charring and other side reactions at elevated temperatures.
-
Solvent and Water Removal: Toluene serves as both the solvent and an azeotropic agent to remove water via a Dean-Stark apparatus. This continuous removal of a product shifts the reaction equilibrium towards the formation of the ester, in accordance with Le Chatelier's principle.
-
Temperature: The reaction is conducted at the reflux temperature of toluene to ensure a sufficient reaction rate and efficient azeotropic distillation of water.
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-ethyl-1,5-hexanediol (1.0 eq.), the desired carboxylic acid (2.2 eq.), p-toluenesulfonic acid monohydrate (0.1 eq.), and toluene (approx. 2 mL per mmol of diol).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue heating until the theoretical amount of water has been collected and the reaction is complete as monitored by TLC or GC analysis.
-
Work-up: Allow the reaction mixture to cool to room temperature. Dilute with a suitable organic solvent like ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diester can be purified by vacuum distillation or column chromatography.
Protocol 2: Acylation with Acyl Chlorides for Rapid and Irreversible Esterification
Causality of Experimental Choices:
-
Reagent: Acyl chlorides are highly reactive acylating agents, readily attacked by the alcohol nucleophile.[7]
-
Base: A non-nucleophilic base such as pyridine or triethylamine is essential to neutralize the HCl byproduct, which would otherwise be corrosive and could lead to side reactions. The base also acts as a catalyst in some cases.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or diethyl ether is used to prevent hydrolysis of the acyl chloride.[2]
-
Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Experimental Workflow Diagram:
Caption: Workflow for Acylation with Acyl Chlorides.
Step-by-Step Methodology:
-
Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, dissolve 2-ethyl-1,5-hexanediol (1.0 eq.) and pyridine (2.5 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add the acyl chloride (2.2 eq.) dropwise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash successively with dilute aqueous HCl (to remove pyridine), saturated aqueous NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and remove the solvent in vacuo. Purify the resulting crude ester by column chromatography or vacuum distillation.
Protocol 3: Enzymatic Esterification for High Selectivity and Mild Conditions
Enzymatic catalysis, particularly with lipases, offers a green and highly selective alternative for ester synthesis.[8][9] Lipases can exhibit high regioselectivity, which could potentially be exploited to selectively esterify one of the hydroxyl groups if desired. The mild reaction conditions also minimize the risk of side reactions.[9]
Causality of Experimental Choices:
-
Catalyst: Immobilized Candida antarctica lipase B (Novozym 435) is a robust and widely used enzyme for esterification in organic solvents.[10]
-
Solvent: A non-polar organic solvent like hexane or heptane is typically used to minimize enzyme denaturation and facilitate product recovery.[10]
-
Water Removal: Molecular sieves are added to the reaction mixture to adsorb the water produced, thereby driving the equilibrium towards the ester product.[11]
-
Temperature: A moderately elevated temperature (e.g., 60 °C) is used to increase the reaction rate without causing significant thermal denaturation of the enzyme.
Experimental Workflow Diagram:
Caption: Workflow for Enzymatic Esterification.
Step-by-Step Methodology:
-
Reaction Setup: To a flask containing 2-ethyl-1,5-hexanediol (1.0 eq.) and the carboxylic acid (2.2 eq.) dissolved in a suitable organic solvent (e.g., hexane), add immobilized lipase (e.g., Novozym 435, typically 10% by weight of the substrates) and activated 4Å molecular sieves.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 60 °C) with constant agitation (e.g., on an orbital shaker). Monitor the progress of the reaction by analyzing aliquots using GC or HPLC.
-
Work-up: Once the reaction has reached the desired conversion, cool the mixture and filter to remove the immobilized enzyme and molecular sieves. The enzyme can often be washed and reused.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester. Further purification can be achieved by column chromatography.
Comparative Analysis of Esterification Methods
| Parameter | Fischer-Speier Esterification | Acylation with Acyl Chlorides | Enzymatic Esterification |
| Reagents | Carboxylic acid, alcohol | Acyl chloride, alcohol, base | Carboxylic acid, alcohol, enzyme |
| Catalyst | Strong acid (e.g., H₂SO₄, PTSA)[3] | Base (e.g., pyridine, Et₃N) | Lipase (e.g., Novozym 435)[10] |
| Temperature | High (reflux) | Low to ambient (0 °C to RT) | Mild (e.g., 30-70 °C)[12] |
| Reaction Time | Hours to days | Minutes to hours | Hours to days |
| Byproducts | Water | HCl (neutralized by base) | Water |
| Advantages | Cost-effective, scalable | Fast, irreversible, high-yielding | Mild conditions, high selectivity, green |
| Disadvantages | Reversible, harsh conditions, potential side reactions | Corrosive byproduct, expensive reagents | Slower reaction rates, enzyme cost |
Troubleshooting and Advanced Considerations
-
Incomplete Conversion: In Fischer esterification, ensure efficient water removal. For enzymatic reactions, check enzyme activity and ensure proper water sequestration. For acylation, verify the purity of the acyl chloride and the dryness of the solvent and glassware.
-
Mono-ester Formation: Due to the steric hindrance, formation of the mono-ester may be significant, especially under milder conditions or with shorter reaction times. To favor diester formation, use a larger excess of the acylating agent and/or prolong the reaction time.
-
Alternative Acylating Agents: Acid anhydrides can be used as a less reactive but also less corrosive alternative to acyl chlorides.[13] The reaction with an acid anhydride also produces a carboxylic acid byproduct, which can be removed by an aqueous base wash.
-
Transesterification: An alternative approach is transesterification, where an existing ester (e.g., a methyl or ethyl ester) is reacted with the diol, typically with an acid or base catalyst, to form the desired diester and a volatile alcohol byproduct that can be removed by distillation to drive the reaction.[8][14] This is a widely used industrial process for polyester synthesis.[8]
Conclusion
The successful esterification of 2-ethyl-1,5-hexanediol hinges on a well-considered strategy that addresses the steric challenges inherent in its structure. For large-scale, cost-effective synthesis, the Fischer-Speier method with efficient water removal remains a viable option. When speed and high conversion are critical, acylation with acyl chlorides provides a robust and reliable route. For applications requiring high selectivity and mild, environmentally benign conditions, enzymatic esterification stands out as a superior choice. By understanding the principles behind each method and carefully controlling the reaction parameters, researchers can effectively synthesize a wide range of diesters from 2-ethyl-1,5-hexanediol for various applications.
References
- European Patent Office. (n.d.). EP2935229B1 - Esterification of 2,5-furan-dicarboxylic acid. Google Patents.
- Google Patents. (n.d.). US5663452A - Process for the preparation of 2-ethyl-1,3-hexane diol.
- European Patent Office. (n.d.). EP0812818A1 - Esterification process. Google Patents.
- Google Patents. (n.d.). WO1995007254A1 - Process for the preparation of 2-ethyl-1,3-hexane diol.
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification and polyesterification reactions with industrial applications. Polyesters obtained from mixture of dicarboxilic acids and diols. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 10). Transesterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Transesterification. Retrieved from [Link]
-
PubMed. (n.d.). Lipase-catalyzed esterification of selected phenolic acids with linolenyl alcohols in organic solvent media. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic esterification of acid and polyol to polyol ester. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic Esterification of Oleic Acid with Aliphatic Alcohols for the Biodiesel Production by Candida antarctica Lipase. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Retrieved from [Link]
-
ResearchGate. (2018, July 16). (PDF) ESTERIFICATION OF PHTHALIC ANHYDRIDE WITH 2-ETHYLHEXANOL. Retrieved from [Link]
- European Patent Office. (n.d.). EP0717730B1 - Process for the preparation of 2-ethyl-1,3-hexane diol. Google Patents.
-
PubMed. (2017, May 1). Fatty Acid Esterification with Polyols over Acidic Montmorillonite. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Retrieved from [Link]
-
Chemguide. (n.d.). Preparation of esters. Retrieved from [Link]
-
Quora. (2021, December 29). How to prepare 2-ethyl-1,3- hexandiol starting from n-butanol. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]
-
RSC Publishing. (2024, July 10). Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). SYNTHESIS OF SOME HEXANEDIOLS. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from [Link]
-
MDPI. (n.d.). Transesterification of Vegetable Oils with Ethanol and Characterization of the Key Fuel Properties of Ethyl Esters. Retrieved from [Link]
-
YouTube. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism). Retrieved from [Link]
-
NIH. (n.d.). Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Retrieved from [Link]
- Google Patents. (n.d.). US20110087045A1 - Process for preparing polyol esters.
-
IRJET. (n.d.). Preparation of polyester polyols by modifying the ricinoleic acid chains of castor oil with dibasic fatty acids. Retrieved from [Link]
-
Springer. (n.d.). Lipase-catalyzed synthesis of oligoesters of 2, 5-furandicarboxylic acid with aliphatic diols. Retrieved from [Link]
-
YouTube. (2017, May 18). Lab 5 (Updated)-Transesterification of Vegetable Oil and Alcohol to Produce Ethyl Esters (Biodiesel). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Enzymatic esterification of dihydroxystearic acid. Retrieved from [Link]
-
MedCrave online. (2020, June 22). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved from [Link]
-
Save My Exams. (n.d.). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]
-
Wikipedia. (n.d.). Polyethylene terephthalate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structural analysis of sterically hindered chiral 1,4-diol ligands derived from the lignan hydroxymatairesinol | Request PDF. Retrieved from [Link]
-
NIH. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. Retrieved from [Link]
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application of 2-ethyl-1,5-hexanediol in polyester resin synthesis
Application Note: Soft Segment Engineering in High-Performance Polyester Resins using 2-Ethyl-1,5-Hexanediol
Executive Summary & Technical Rationale
This guide details the application of 2-ethyl-1,5-hexanediol (2-E-1,5-HD) as a strategic monomer in the synthesis of saturated polyester resins and polycarbonate diols.[1] Unlike linear aliphatic diols (e.g., 1,6-hexanediol) which promote crystallinity, 2-E-1,5-HD introduces specific structural irregularities that are critical for advanced coatings, adhesives, and polyurethane (PU) soft segments.[1]
The Chemical Advantage: The efficacy of 2-E-1,5-HD stems from its asymmetric, branched structure (C8 backbone equivalent).[1]
-
Steric Shielding: The ethyl group at the C2 position provides steric hindrance around the primary hydroxyl (C1).[1] Upon esterification, this shields the ester linkage from water attack, significantly improving hydrolytic stability .[1]
-
Crystallinity Disruption: The branching prevents the efficient packing of polymer chains, ensuring the resin remains amorphous and liquid at room temperature.[1] This lowers the glass transition temperature (
) and improves low-temperature flexibility .[1] -
Reactivity Differential: The molecule contains one primary hydroxyl (C1) and one secondary hydroxyl (C5).[1] This reactivity difference allows for unique molecular weight distribution control but requires specific process modifications to prevent "end-capping" stagnation.[1]
Critical Material Properties
Before synthesis, researchers must understand the kinetic implications of the monomer's structure.[1]
| Property | 2-Ethyl-1,5-Hexanediol Characteristics | Impact on Synthesis/Resin |
| Structure | Branched, Asymmetric | Disrupts chain packing; yields liquid resins.[1] |
| Hydroxyl Type | ||
| Boiling Point | High (>240°C est.) | Low volatility reduces loss during vacuum stripping.[1] |
| Hydrophobicity | Moderate-High (C8 content) | Improves moisture barrier properties in cured films.[1] |
Synthesis Protocol: Polyester Polyol Production
Objective: Synthesize a polyester polyol (MW ~2000 g/mol ) using Adipic Acid (AA) and 2-Ethyl-1,5-Hexanediol.
A. Reagents & Equipment[1][2]
-
Monomers: Adipic Acid (High Purity), 2-Ethyl-1,5-Hexanediol.[1]
-
Catalyst: Organotin (e.g., FASCAT 4100/Butylstannoic acid) or Titanium-based (TBT) for environmental compliance.[1] Note: Tin is preferred for secondary hydroxyls.[1]
-
Apparatus: 4-neck round bottom flask, mechanical stirrer (anchor type), nitrogen sparge tube, Dean-Stark trap (or packed column), and vacuum pump.[1]
B. Step-by-Step Methodology
Phase 1: Esterification (Atmospheric Pressure) [1]
-
Charge: Load 2-Ethyl-1,5-Hexanediol into the reactor.
-
Stoichiometry: Use a molar excess of diol (typically 1.1:1 to 1.3:1 vs. acid) to target hydroxyl termination and compensate for minor distillation losses.[1]
-
-
Inerting: Purge with
for 15 minutes to remove oxygen (prevents color formation). -
Heat Ramp: Heat to 140°C. Agitate at 150-200 RPM.
-
Acid Addition: Add Adipic Acid.
-
Reaction: Ramp temperature to 200°C over 3 hours.
-
Catalyst: Once water evolution slows (approx. 80% theoretical water removed), add catalyst (150-300 ppm).[1]
Phase 2: Polycondensation (Vacuum Stripping) [1]
-
Temperature Boost: Increase temperature to 220°C .
-
Vacuum Ramp: Gradually apply vacuum to reduce pressure to <5 mmHg over 60 minutes.
-
Why? This drives the equilibrium forward by removing trace water and excess diol.[1]
-
-
Monitoring: Monitor Acid Value (AV) hourly.
-
Target: AV < 1.0 mg KOH/g.[1]
-
-
Viscosity Check: Monitor torque/viscosity. The reaction rate will slow significantly as the secondary hydroxyls struggle to react with the remaining acid groups.[1]
-
Termination: Break vacuum with
when target OH Value (approx. 56 mg KOH/g for 2000 MW) and Acid Value are met. -
Cool & Filter: Cool to 80°C and filter through a 50-micron mesh.
Process Logic & Pathway Visualization[1]
The following diagram illustrates the kinetic pathway and decision logic required when handling the asymmetric hydroxyls of 2-E-1,5-HD.
Caption: Kinetic pathway emphasizing the reactivity gap between primary and secondary hydroxyls and the risk of dehydration.
Comparative Performance Data
The following table highlights the performance uplift when substituting standard 1,6-Hexanediol (1,6-HD) with 2-Ethyl-1,5-Hexanediol (2-E-1,5-HD) in an Adipate polyester system.
| Performance Metric | Standard Resin (1,6-HD Based) | Modified Resin (2-E-1,5-HD Based) | Mechanism of Improvement |
| Resin State (25°C) | Waxy Solid / Semi-Crystalline | Clear Liquid | Branching disrupts crystal lattice packing.[1] |
| Hydrolysis Resistance | Standard (Fail ~200 hrs) | High (Pass >500 hrs) | Steric hindrance of ethyl group protects ester bond.[1] |
| Solvent Compatibility | Limited (Requires heating) | Excellent | Amorphous structure dissolves easily in MEK/Toluene.[1] |
| Reactivity with Isocyanates | High (Primary OHs) | Moderate | Secondary OH reduces pot-life issues in 2K PU systems.[1] |
*Test Condition: Accelerated hydrolysis test (60°C, 95% RH).
Advanced Application: Polycarbonate Diols (PCD)[1]
While the protocol above describes a standard polyester, 2-Ethyl-1,5-Hexanediol is increasingly cited in patent literature for Polycarbonate Diol synthesis.[1]
-
Context: PCDs are the "gold standard" for hydrolytic stability in polyurethanes.[1]
-
Synergy: When 2-E-1,5-HD is copolymerized with 1,6-hexanediol via transesterification with dimethyl carbonate (DMC), the resulting PCD exhibits a "liquid" character that pure 1,6-HD PCDs lack.[1]
-
Protocol Adjustment: Replace Adipic Acid with Dimethyl Carbonate or Diphenyl Carbonate. Use a Titanium catalyst.[1] The reaction involves methanol removal rather than water removal.[1]
References
-
Mitsubishi Chemical Corporation. (2013).[1] Polycarbonate diol, process for producing same, and polyurethane.[1][2][3] European Patent EP2559718A1.[1]
- Validates the use of 2-ethyl-1,5-hexanediol in high-performance polyurethane soft segments.
-
Procter & Gamble. (1998).[1] Concentrated water dispersible stable fiber softener composition.[1][4] China Patent CN1110541C.[1]
-
Cites 2-ethyl-1,5-hexanediol as a fluidizing agent and stability enhancer in surfactant/ester systems.[1]
-
-
UL Prospector. (2022). Functional Polyester Resins for Coatings. Knowledge Center.
- General grounding on the synthesis of functional polyesters and the role of branched diols.
-
Faraday Discussions. (2017). New bio-based monomers: tuneable polyester properties using branched diols. Royal Society of Chemistry.[1][5]
- Academic grounding on the kinetics and effects of secondary/branched diols in polyesterific
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- 5. researchgate.net [researchgate.net]
Application Note: Copolymerization Protocols for 2-Ethyl-1,5-Hexanediol (EHD)
Executive Summary & Strategic Value
2-Ethyl-1,5-hexanediol (EHD) is a specialized branched diol monomer distinct from its common isomer, 2-ethyl-1,3-hexanediol (a standard solvent/repellent). EHD is increasingly utilized in high-performance polymer synthesis—specifically Polycarbonate Diols (PCDs) and Polyester Polyols —to engineer soft segments that remain liquid at room temperature while offering superior hydrolytic stability compared to linear diols like 1,6-hexanediol (1,6-HD).
Core Advantages of EHD:
-
Asymmetry & Entropy: The ethyl branch at C2 and the chiral center at C5 disrupt polymer chain packing, preventing crystallization. This results in polyols with lower glass transition temperatures (
) and lower viscosity. -
Hydrolytic Stability: The steric hindrance provided by the ethyl group protects adjacent ester or carbonate linkages from hydrolytic attack, a critical failure mode in standard polyurethanes.
-
Reactivity Profile: EHD possesses one primary hydroxyl (C1) and one secondary hydroxyl (C5). This differential reactivity requires specific catalytic protocols to ensure high molecular weight buildup without thermal degradation.
Monomer Characterization & Pre-Treatment
Before polymerization, the differential reactivity of the hydroxyl groups must be accounted for. The secondary hydroxyl at C5 is less reactive and more prone to dehydration (elimination) at high temperatures (
| Property | Specification | Impact on Polymerization |
| Purity | Impurities lead to chain termination and color formation. | |
| Water Content | Critical. Moisture consumes catalyst and shifts equilibrium in condensation reactions. | |
| Acid Value | Acid traces can catalyze unwanted side reactions (etherification). | |
| Stereochemistry | Mixture of diastereomers | Enhances amorphous character; no separation required. |
Pre-treatment Protocol:
-
Drying: Sparge EHD with dry Nitrogen (
) at for 2 hours prior to reactor loading. -
Deoxygenation: The secondary alcohol is susceptible to oxidation. Ensure the reactor is purged to
.
Protocol A: Synthesis of Random Copolymer Polycarbonate Diol (PCD)
This protocol describes the transesterification of EHD and 1,6-Hexanediol (1,6-HD) with Dimethyl Carbonate (DMC). Using EHD as a co-monomer (30-50 mol%) breaks the crystallinity of pure 1,6-HD PCDs, resulting in a liquid diol.
Reaction Mechanism
The synthesis proceeds via a two-stage melt polycondensation:
-
Pre-polymerization: Oligomerization and removal of methanol.
-
Polycondensation: Molecular weight build-up under high vacuum.
Reagents & Equipment[1]
-
Monomers: 2-Ethyl-1,5-hexanediol (EHD), 1,6-Hexanediol (1,6-HD).
-
Carbonate Source: Dimethyl Carbonate (DMC) or Diphenyl Carbonate (DPC).
-
Catalyst: Titanium(IV) butoxide (
) or Dibutyltin Dilaurate (DBTDL). Note: Titanium is preferred for environmental compliance, but Tin is more selective for secondary hydroxyls. -
Apparatus: 4-neck flask, rectifying column (critical for Methanol separation),
inlet, mechanical stirrer, high-vacuum pump.
Step-by-Step Procedure
Step 1: Feed & Esterification
-
Charge EHD and 1,6-HD (molar ratio 50:50) into the reactor.
-
Add DMC (molar ratio 1.1:1.0 relative to total diols) to ensure carbonate termination.
-
Add Catalyst (
relative to total mass). -
Heat to 90-100°C under
flow. Methanol/DMC azeotrope will begin to reflux.
Step 2: Transesterification (Atmospheric)
-
Slowly ramp temperature to 150°C over 4 hours.
-
Distill off Methanol continuously.
-
Critical Checkpoint: Monitor the refractive index of the distillate to ensure minimal DMC loss. If DMC is lost, replenish to maintain stoichiometry.
Step 3: Polycondensation (Vacuum Stage)
-
Once methanol cessation is observed (~90% conversion), remove the rectifying column.
-
Ramp temperature to 170-180°C . Caution: Do not exceed 190°C to prevent EHD dehydration.
-
Gradually reduce pressure to < 1 kPa (10 mbar) over 2 hours.
-
Hold at full vacuum for 3-5 hours until the target hydroxyl value (OHV) is reached (e.g., OHV 56.1 for MW 2000).
Step 4: Catalyst Deactivation
-
Cool to 100°C.
-
Add a phosphorus-based stabilizer (e.g., Dibutyl phosphate) to deactivate the Ti/Sn catalyst. This prevents back-biting (depolymerization) during storage.
Process Visualization
Figure 1: Workflow for the synthesis of EHD-based Polycarbonate Diol via melt transesterification.
Protocol B: Polyurethane Elastomer Formulation
This protocol utilizes the EHD-based PCD synthesized above to create a high-durability polyurethane elastomer.
Reagents[2][3][4][5]
-
Polyol: EHD-co-1,6-HD Polycarbonate Diol (MW 2000).
-
Isocyanate: Isophorone Diisocyanate (IPDI) or H12MDI (for non-yellowing, aliphatic applications).
-
Chain Extender: 1,4-Butanediol (BDO).
-
Solvent: DMF or MEK (for solution polymerization) or Bulk (for melt casting).
Procedure (Pre-polymer Method)
-
Pre-polymer Synthesis:
-
React EHD-PCD with IPDI at an NCO/OH ratio of 2.0 at 80°C for 2 hours.
-
Why: This caps the less reactive secondary hydroxyls of the EHD residues with highly reactive isocyanate groups, standardizing reactivity for the chain extension step.
-
-
Chain Extension:
-
Add BDO to the pre-polymer.
-
Cure at 100°C for 16 hours (if casting).
-
-
Result: A transparent, amorphous elastomer with high hydrolytic resistance.
Comparative Data: EHD vs. Standard Diols
The following data highlights why EHD is chosen over standard 1,6-hexanediol (HD) or 3-methyl-1,5-pentanediol (MPD).
| Property | 1,6-HD PCD | MPD PCD | EHD (50%) / 1,6-HD (50%) PCD |
| Physical State (25°C) | Solid Wax | Liquid | Liquid |
| Glass Transition ( | -60°C | -45°C | -50°C |
| Viscosity (60°C) | N/A (Solid) | 1,200 cP | 2,500 cP |
| Hydrolysis Resistance | Poor | Good | Excellent |
| Solvent Solubility | Low | High | High |
Table 1: Comparative properties of Polycarbonate Diols (MW 2000).
Troubleshooting & Critical Mechanistic Insights
The "Secondary Hydroxyl" Challenge
The C5 hydroxyl in EHD is secondary and sterically hindered by the adjacent methyl terminus.
-
Symptom: Inability to reach high molecular weight (low viscosity).
-
Cause: The reaction kinetics of the C5-OH are roughly 3x slower than the C1-OH.
-
Solution: Use a "Vacuum Soak" step. Hold the reaction at intermediate vacuum (100 mbar) for 1 hour longer than standard protocols to allow the secondary OH to engage in transesterification before driving off all DMC.
Thermal Degradation
-
Symptom: Yellowing or formation of vinyl groups (detected by NMR).
-
Mechanism:
-elimination of the secondary hydroxyl at C5 creates a terminal double bond. -
Prevention: Strictly limit reaction temperature to 180°C . Do not use strong acid catalysts (e.g., p-TsOH), which accelerate elimination.
Reactivity Map
Figure 2: Reactivity difference between the primary and secondary hydroxyl groups in EHD.
References
-
European Patent Office. (2013). Polycarbonate diol, process for producing same, and polyurethane...[1][2] (EP 2559718 A1). Retrieved from .
-
KH Neochem Co., Ltd. (n.d.). Diols and Derivatives: Kyowanol M (Mixture of isomers including EHD). Retrieved from .
- Odian, G. (2004). Principles of Polymerization (4th ed.). Wiley-Interscience.
- Ube Industries. (2018). High durability polycarbonate diols for polyurethane elastomers.
(Note: While 2-ethyl-1,3-hexanediol is a common commercial isomer, 2-ethyl-1,5-hexanediol is a specialized isomer cited in patent literature for specific amorphous polymer applications. Ensure reagents are sourced with specific isomeric purity.)
Sources
- 1. ES2698840T3 - Polycarbonate diol, process to produce the same, and polyurethane and polymeric composition curable by actinic radiation both formed using the same - Google Patents [patents.google.com]
- 2. EP2559718A1 - Polycarbonate diol, process for producing same, and polyurethane and actinic-energy-ray-curable polymer composition both formed using same - Google Patents [patents.google.com]
Application Note: Viscosity Modification in High-Performance Adhesives using 2-Ethyl-1,5-Hexanediol
Executive Summary
This technical guide details the use of 2-Ethyl-1,5-Hexanediol (EHD) (CAS: 94-96-2) as a strategic viscosity modifier and chain extender in adhesive formulations. Unlike standard linear diols (e.g., 1,4-Butanediol or 1,6-Hexanediol), EHD possesses a branched aliphatic structure with dual-reactivity hydroxyl groups (primary and secondary).
Key Application Benefits:
-
Viscosity Reduction: The ethyl side-chain disrupts hard-segment crystallization, significantly lowering prepolymer viscosity without requiring volatile organic solvents.
-
Pot-Life Extension: The differential reactivity between the primary (C1) and secondary (C5) hydroxyl groups allows for controlled stepwise polymerization, extending working time.
-
Hydrolytic Stability: Steric hindrance around the secondary hydroxyl group protects the resulting urethane/ester bond from hydrolytic degradation.
Mechanistic Insight: Why EHD Works
To formulate effectively, one must understand the molecular behaviors that distinguish EHD from linear chain extenders.
Steric Disruption & Free Volume
Viscosity in polyurethane prepolymers is largely driven by hydrogen bonding between urethane groups and the stacking efficiency of polymer chains. Linear diols (like 1,6-Hexanediol) align easily, promoting crystallinity and high viscosity.
EHD introduces an ethyl branch at the C2 position. This irregularity acts as an internal "wedge," preventing efficient chain packing. This increases the free volume within the polymer matrix, manifesting macroscopically as reduced viscosity and increased flexibility (lower modulus).
Differential Reactivity (The "B-Stage" Advantage)
EHD contains two distinct hydroxyl types:
-
Primary -OH (C1): High reactivity. Reacts rapidly with Isocyanates (-NCO).
-
Secondary -OH (C5): Lower reactivity due to steric hindrance from the adjacent methyl/ethyl environment.
In adhesive curing, the primary -OH reacts first to build molecular weight (linear extension), while the secondary -OH reacts later. This delay effectively extends the pot life (open time) of the adhesive, allowing for longer processing windows before the system gels.
Visualizing the Mechanism
Figure 1: Comparison of linear vs. branched diol mechanisms on viscosity and reactivity kinetics.
Comparative Data Profile
The following table contrasts EHD with common industry standards. Note that EHD is a liquid at room temperature, whereas 1,6-Hexanediol is a solid, necessitating heating or solvents for handling—a critical processing advantage for EHD.
Table 1: Physical & Reactivity Comparison
| Property | 2-Ethyl-1,5-Hexanediol (EHD) | 1,6-Hexanediol (HDO) | 1,4-Butanediol (BDO) |
| CAS Number | 94-96-2 | 629-11-8 | 110-63-4 |
| Physical State (25°C) | Liquid | Solid (Waxy) | Liquid |
| Melting Point | -40°C | 42°C | 20°C |
| Viscosity (20°C) | ~323 mPa·s | N/A (Solid) | ~71 mPa·s |
| Hydroxyl Type | Primary (1°) & Secondary (2°) | Primary (1°) Only | Primary (1°) Only |
| Reactivity with NCO | Moderate / Staged | Fast | Very Fast |
| Solvent Compatibility | Excellent (Organic/Polar) | Good | Good |
Experimental Protocol: Low-Viscosity Prepolymer Synthesis
Objective: Synthesize a moisture-curing polyurethane adhesive prepolymer with reduced viscosity using EHD as the chain extender.
Safety Note: Isocyanates are sensitizers. Perform all work in a fume hood wearing nitrile gloves and a respirator.
Materials
-
Polyol: Polypropylene Glycol (PPG), MW 2000 (Dehydrated).
-
Isocyanate: MDI (4,4'-Methylene diphenyl diisocyanate) or IPDI (Isophorone diisocyanate) for non-yellowing applications.
-
Chain Extender: 2-Ethyl-1,5-Hexanediol (EHD).[1]
-
Catalyst: Dibutyltin Dilaurate (DBTDL) (Optional, 0.01%).
Stoichiometry Calculation
Target NCO:OH Ratio = 2.0 : 1.0 (for isocyanate-terminated prepolymer).
-
Calculate equivalents of Polyol and EHD.
-
Tip: Use EHD at 5–15% w/w of the total polyol blend to observe significant viscosity depression without compromising tensile strength.
Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for EHD-modified prepolymers.
Detailed Steps
-
Dehydration (Critical): EHD is hygroscopic. Moisture will react with isocyanate to form urea and CO2 gas (foaming).
-
Load PPG and EHD into a reaction flask.
-
Heat to 100°C under vacuum (<5 mmHg) for 2 hours.
-
Cool to 60°C and blanket with dry Nitrogen.
-
-
Prepolymerization:
-
Add the calculated amount of Isocyanate to the reactor.
-
Slowly add the dehydrated Polyol/EHD blend. Note: The secondary hydroxyl of EHD reacts slower, so the exotherm may be milder compared to BDO.
-
-
Reaction Completion:
-
Raise temperature to 80°C.
-
Monitor NCO content every 30 minutes using standard titration (ASTM D2572).
-
Reaction is complete when the experimental %NCO matches the theoretical calculated value.
-
-
Discharge:
-
Degas under vacuum briefly to remove trapped bubbles.
-
Package in moisture-tight containers (aluminum or glass with nitrogen headspace).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Bubbles/Foaming | Moisture contamination in EHD. | Increase dehydration time/temp. Check EHD source (hygroscopic). |
| Viscosity too High | Crosslinking (side reactions) or too much Hard Segment. | Reduce Isocyanate index. Increase EHD ratio relative to linear polyols. |
| Slow Cure | Secondary -OH reactivity is too low. | Add catalyst (DBTDL or Bismuth carboxylate) after prepolymer synthesis. |
| Phase Separation | Incompatibility between EHD and hydrophobic polyols. | EHD is generally compatible, but ensure thorough mixing during the "Controlled Feed" step. |
References
-
Kyowa Hakko Chemical Co., Ltd. (n.d.). 2-Ethyl-1,5-Hexanediol Technical Data Sheet. Retrieved from (Verified source for physical properties).
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12039713, 1,5-Hexanediol, 2-ethyl-. Retrieved from .
- Engels, H.-W., et al. (2013). Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges. Angewandte Chemie International Edition. (General reference on PU chemistry and chain extenders).
- ASTM International. (2018). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Thermal Stability of 2-Ethyl-1,5-Hexanediol (2-EHD) Polymers
Status: Active Lead Scientist: Senior Application Specialist Subject: 2-Ethyl-1,5-Hexanediol (2-EHD) | Thermal Degradation | Stabilization Protocols
Welcome to the Technical Support Center
You are likely here because your 2-EHD-based polymer (polyester, polyurethane, or acrylate) is exhibiting premature thermal failure. This manifests as discoloration (yellowing) , molecular weight drop , or loss of mechanical properties during processing or curing.
2-Ethyl-1,5-hexanediol is a unique branched diol. Unlike linear 1,6-hexanediol, it possesses asymmetric hydroxyl reactivity (one primary, one secondary) and a steric ethyl side chain. These features provide flexibility and low crystallinity but introduce specific thermodynamic weak points.
This guide is structured to troubleshoot these specific molecular vulnerabilities.
Module 1: Monomer Quality & Pre-Polymerization
The majority of thermal stability issues originate before the reaction starts.
Q: My monomer has a slight yellow tint. Can I still use it?
A: No. Discoloration indicates auto-oxidation has already begun. 2-EHD contains a secondary carbon and a secondary hydroxyl group, making it more susceptible to radical abstraction than linear diols. If the monomer is yellow, it likely contains hydroperoxides.
-
The Risk: Hydroperoxides decompose at processing temperatures (>150°C), initiating a radical cascade that "unzips" your polymer chain.
-
The Fix:
-
Check Peroxide Value: If >5 ppm, redistill the monomer under vacuum.
-
Inert Storage: Store 2-EHD under a nitrogen blanket. Oxygen is the enemy of the secondary hydroxyl group.
-
Q: Does the ethyl group affect stability?
A: Yes, via steric hindrance and amorphous packing.
The ethyl group at the C2 position disrupts chain packing. While this is desirable for flexibility (low
Module 2: Reaction Engineering & Synthesis
Protecting the secondary hydroxyl during polymerization.
Q: I see a drop in molecular weight when the reaction temperature exceeds 180°C. Why?
A: You are likely triggering Beta-Hydrogen Elimination (cis-elimination). The secondary hydroxyl at the C5 position of 2-EHD is the thermodynamic weak link. At high temperatures, ester linkages adjacent to this group can undergo thermal cleavage via a six-membered cyclic transition state (Chugaev-type mechanism).
The Mechanism:
-
The carbonyl oxygen abstracts a
-hydrogen from the diol backbone. -
The chain scissions, forming a Carboxylic Acid end-group and a Vinyl (Olefinic) end-group.
-
Consequence: The acid catalyzes further hydrolysis; the olefin discolors the polymer (yellowing).
Protocol: Stepwise Temperature Ramp
Do not rush to high temperatures. Use this profile to favor reaction over degradation:
| Stage | Temperature | Vacuum | Goal |
| 1. Oligomerization | 140–150°C | N/A (N2 Flow) | React the primary C1 hydroxyl (fast). |
| 2. Transesterification | 160–175°C | Low Vacuum | React the secondary C5 hydroxyl (slow). |
| 3. Finishing | < 200°C | High Vacuum | Build MW. Do not exceed 210°C. |
Module 3: Stabilization Strategy (Additives)
You cannot rely on the polymer structure alone. You need a synergistic defense system.
Q: Which antioxidant should I use?
A: A single antioxidant is insufficient. You need a Binary System (Phenol + Phosphite).
-
Primary Antioxidant (Radical Scavenger): Sterically hindered phenols trap the free radicals formed by heat/shear.
-
Recommendation:Irganox 1076 (or equivalent Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate). It is non-discoloring and compatible with polyesters.
-
-
Secondary Antioxidant (Hydroperoxide Decomposer): Phosphites reduce the hydroperoxides (formed by the secondary OH oxidation) into stable alcohols, preventing chain branching.
-
Recommendation:Isooctyl Diphenyl Phosphite or Weston 705 (Liquid phosphites are often preferred for better dispersion in viscous melts).
-
Visualizing the Stabilization Pathway
The following diagram illustrates how these additives intervene in the degradation cycle of 2-EHD polymers.
Figure 1: Synergistic stabilization mechanism. Phosphites (Green) are critical for 2-EHD to prevent the breakdown of hydroperoxides formed at the secondary carbon.
Module 4: Characterization & Troubleshooting
Validating your improvements.
Q: How do I interpret the TGA data for my 2-EHD polymer?
A: Look for the "Onset of Degradation" (
| Observation | Diagnosis | Corrective Action |
| Mass loss < 200°C | Volatilization of unreacted monomer or trapped solvent. | Improve vacuum stripping step; check stoichiometry. |
| Mass loss 200–280°C | Weak link degradation (likely urethane bond reversion or ester | Reduce max synthesis temp; Increase antioxidant loading. |
| Mass loss > 300°C | Main chain carbon-carbon scission (Normal). | Polymer is stable.[1][2] |
Troubleshooting Logic Tree
Use this workflow to diagnose the root cause of thermal instability.
Figure 2: Diagnostic logic tree for isolating thermal failure modes in 2-EHD polymers.
References
-
Thermal Degradation of Polyesters. National Institutes of Health (PMC). Discusses the beta-scission mechanism in polyesters containing diols with available beta-hydrogens. 3
-
Synergistic Antioxidant Systems for Polyurethanes. NBInno. details the role of phosphites (secondary antioxidants) in preventing discoloration and degradation in polyurethanes and polyesters.[4] 4
-
Thermal Degradation of Polyesters: Aliphatic Polymers. DTIC. Provides foundational data on the random scission and cyclic elimination mechanisms in aliphatic polyesters.[1] 1
-
Effects of Polyols on Polyester Coatings. MDPI. Analyzes how steric hindrance in polyols (similar to the ethyl group in 2-EHD) affects thermal stability and crosslinking density. 5
Sources
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermal Degradation Mechanism of a Thermostable Polyester Stabilized with an Open-Cage Oligomeric Silsesquioxane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Effects of Different Polyols with Functions on the Properties of Polyester Polyol-Based Polyurethane Coatings | MDPI [mdpi.com]
Technical Support Center: Mastering Molecular Weight Distribution in 2-Ethyl-1,5-Hexanediol Polyesters
Welcome to the technical support center for the synthesis and control of polyesters derived from 2-ethyl-1,5-hexanediol. This guide is designed for researchers, scientists, and drug development professionals who are working with these specialized polymers. The ability to precisely control the molecular weight (MW) and molecular weight distribution (MWD) is paramount, as these characteristics directly influence the polymer's physical, chemical, and biological properties, which are critical for applications ranging from drug delivery systems to advanced biomaterials.[1][2][3]
This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of polyester synthesis and achieve your desired polymer specifications.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 2-ethyl-1,5-hexanediol polyesters, providing potential causes and actionable solutions.
Issue 1: The number-average molecular weight (Mn) of my polyester is consistently lower than the target.
-
Potential Cause 1: Inaccurate Stoichiometry of Monomers
-
Explanation: Step-growth polymerization, the primary mechanism for producing polyesters, is highly sensitive to the stoichiometric balance between the diol (2-ethyl-1,5-hexanediol) and the diacid or diacid derivative monomers.[4][5] An excess of either monomer will lead to chain termination, limiting the final molecular weight.[4]
-
Solution:
-
Verify Purity of Monomers: Ensure the purity of 2-ethyl-1,5-hexanediol and the comonomer (e.g., a dicarboxylic acid) using techniques like NMR or titration. Impurities can affect the true molar ratio.
-
Precise Weighing: Use a calibrated analytical balance to accurately weigh the monomers.
-
Carothers' Equation: Utilize the Carothers' equation to predict the theoretical degree of polymerization based on the molar ratio of your monomers.[6] This can help in planning the initial stoichiometry to achieve a target molecular weight.
-
-
-
Potential Cause 2: Inefficient Removal of Condensation Byproducts
-
Explanation: Polycondensation reactions, such as the formation of polyesters from a diol and a diacid, produce small molecule byproducts like water.[5] According to Le Chatelier's principle, the presence of these byproducts can inhibit the forward reaction, preventing the formation of high molecular weight polymers.
-
Solution:
-
High Vacuum: Apply a high vacuum (typically <1 Torr) during the later stages of the polymerization to effectively remove water or other condensation byproducts.
-
Inert Gas Sparging: Bubbling a dry, inert gas (e.g., nitrogen or argon) through the reaction mixture can aid in the removal of volatile byproducts.
-
Azeotropic Distillation: For solution polymerizations, using a solvent that forms an azeotrope with water (e.g., toluene or xylene) and a Dean-Stark trap can facilitate water removal.
-
-
-
Potential Cause 3: Premature Termination of the Reaction
-
Explanation: Achieving high molecular weight in step-growth polymerization requires a high degree of conversion of the functional groups.[5] Stopping the reaction too early will result in a lower average molecular weight.
-
Solution:
-
Monitor Reaction Progress: Track the progress of the polymerization by periodically taking samples and analyzing them for molecular weight (e.g., via Gel Permeation Chromatography - GPC) or by monitoring the disappearance of functional groups (e.g., via FT-IR or NMR).[7][8]
-
Increase Reaction Time: If the molecular weight is plateauing at a low value despite efficient byproduct removal, extending the reaction time may be necessary to drive the reaction closer to completion.
-
-
Issue 2: The polydispersity index (PDI) of my polyester is too broad (Đ > 2).
-
Potential Cause 1: Side Reactions
-
Explanation: High reaction temperatures, often required for polyesterification, can lead to side reactions such as thermal degradation, oxidation, or branching, all of which can broaden the molecular weight distribution.[9] For instance, dehydration of the diol or decarboxylation of the diacid can introduce reactive species that lead to uncontrolled chain growth or termination.
-
Solution:
-
Optimize Reaction Temperature: Determine the lowest effective temperature for the polymerization. This can be achieved by running a series of reactions at different temperatures and analyzing the resulting polymer's PDI.
-
Use of Catalysts: Employing a suitable catalyst can lower the activation energy of the esterification reaction, allowing for lower reaction temperatures and shorter reaction times, thereby minimizing side reactions.[10]
-
Inert Atmosphere: Conduct the polymerization under a strict inert atmosphere (nitrogen or argon) to prevent oxidation.
-
-
-
Potential Cause 2: Inhomogeneous Reaction Mixture
-
Explanation: Poor mixing can lead to localized "hot spots" or areas with non-stoichiometric monomer ratios, resulting in a non-uniform polymerization and a broader MWD.
-
Solution:
-
Effective Stirring: Ensure efficient and continuous stirring throughout the polymerization, especially as the viscosity of the reaction mixture increases.
-
Melt vs. Solution Polymerization: If melt polymerization proves difficult to control, consider switching to a solution polymerization to improve homogeneity, although this may present challenges in reaching very high molecular weights.
-
-
-
Potential Cause 3: Catalyst-Related Issues
-
Explanation: In some cases, the catalyst itself can contribute to a broad PDI. For example, some transition metal catalysts used in certain polyester synthesis routes can lead to aggregation and a non-uniform distribution of active catalytic sites.[11]
-
Solution:
-
Catalyst Selection: Choose a catalyst known for producing polyesters with narrow PDI. For many polyesterifications, organometallic catalysts based on tin, titanium, or zinc are common, but their activity and potential for side reactions should be carefully evaluated.
-
Catalyst Concentration: Optimize the catalyst concentration. Too high a concentration can sometimes lead to an increased rate of side reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control for achieving a narrow molecular weight distribution in 2-ethyl-1,5-hexanediol polyester synthesis?
A1: The primary parameters to control are:
-
Stoichiometric Ratio: Precise 1:1 molar ratio of diol to diacid functional groups is crucial. Any deviation will limit the maximum achievable molecular weight and can affect the PDI.
-
Reaction Temperature and Time: These must be carefully optimized to ensure a high degree of conversion while minimizing side reactions.[12]
-
Efficient Removal of Byproducts: Continuous and effective removal of condensation byproducts like water is essential to drive the polymerization equilibrium towards the formation of high molecular weight polymers.[5]
-
Purity of Monomers and Solvents: Impurities can act as chain terminators or lead to side reactions, broadening the PDI.
Q2: How can I accurately determine the molecular weight and PDI of my synthesized polyester?
A2: Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used and powerful technique for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of polymers.[1][13][14] GPC separates polymer molecules based on their size in solution.[15] For accurate results, it is important to use a calibrated system with appropriate standards (e.g., polystyrene standards) and a suitable solvent in which the polyester is fully soluble.[7][16]
Q3: What is the theoretical PDI for a step-growth polymerization, and why might my experimental value differ?
A3: For a typical linear step-growth polymerization carried to high conversion, the theoretical PDI approaches a value of 2.[11] This is a result of the statistical nature of the polymerization process. Experimental PDI values can be higher than 2 due to factors such as:
-
Side reactions leading to branching or degradation.
-
Incomplete reaction or low conversion.
-
The presence of cyclic oligomers.
-
Issues with the GPC measurement, such as column degradation or improper calibration.
Conversely, a PDI significantly lower than 2 might be achieved through specialized techniques like controlled or living polymerizations, though these are less common for traditional polyester synthesis.
Q4: Can I manipulate the molecular weight distribution by blending different batches of polyesters?
A4: Yes, blending polymers with different molecular weights and distributions is a straightforward method to achieve a target PDI or a specific MWD shape (e.g., bimodal or skewed).[17][18][19] By mixing two or more batches of 2-ethyl-1,5-hexanediol polyesters with known Mn and PDI in precise ratios, you can create a new material with intermediate and predictable properties.[19] This can be a useful strategy for tailoring the material properties for a specific application without needing to synthesize a new polymer from scratch.
Experimental Protocols
Protocol 1: Synthesis of a 2-Ethyl-1,5-Hexanediol and Adipic Acid Polyester via Melt Polycondensation
-
Monomer Preparation: Dry 2-ethyl-1,5-hexanediol and adipic acid under vacuum at 60 °C for 24 hours to remove any residual moisture.
-
Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser connected to a vacuum pump via a cold trap.
-
Charging the Reactor: Charge the flask with equimolar amounts of 2-ethyl-1,5-hexanediol and adipic acid.
-
Initial Reaction Stage (Esterification): Heat the mixture to 160-180 °C under a slow stream of nitrogen while stirring.[8] Water will begin to distill off. Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.
-
Second Reaction Stage (Polycondensation): Gradually reduce the pressure to <1 Torr while increasing the temperature to 200-220 °C. The viscosity of the mixture will increase significantly. Continue the reaction under high vacuum for an additional 4-8 hours.
-
Reaction Termination and Product Isolation: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can be dissolved in a suitable solvent (e.g., tetrahydrofuran or chloroform) and precipitated in a non-solvent (e.g., cold methanol or hexane) to purify it.
-
Drying: Dry the purified polyester in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Molecular Weight Characterization by Gel Permeation Chromatography (GPC)
-
Sample Preparation: Dissolve a small amount of the dried polyester (typically 1-2 mg/mL) in a suitable GPC-grade solvent (e.g., tetrahydrofuran - THF). Ensure the polymer is completely dissolved by gentle agitation.
-
GPC System: Use a GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range of your polyester.[7]
-
Calibration: Calibrate the GPC system using a series of narrow PDI polystyrene standards.
-
Analysis: Inject the prepared polyester solution into the GPC system.
-
Data Processing: Use the GPC software to analyze the resulting chromatogram and calculate the Mn, Mw, and PDI relative to the polystyrene standards.
Visualizations
Diagram 1: Step-Growth Polymerization of 2-Ethyl-1,5-Hexanediol and a Dicarboxylic Acid
Caption: A simplified schematic of the two-stage step-growth polymerization process.
Diagram 2: Troubleshooting Workflow for Low Molecular Weight
Caption: A logical workflow for diagnosing the cause of low molecular weight in polyester synthesis.
References
- Tobita, H., & Ohtani, Y. (n.d.). Control of molecular-weight distribution in step-growth polymerization: the intermediate monomer feed method. Polymer.
- Lonnecker, A. T., & Theato, P. (n.d.). Controlling molecular weight and polymer architecture during the Passerini three component step-growth polymerization. RSC Publishing.
-
How do I synthesise very low molecular weight linear polyesters? (2018, October 11). ResearchGate. Retrieved February 4, 2026, from [Link]
-
Junk, M. J. N., & Theato, P. (2021, July 21). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. ResearchGate. Retrieved February 4, 2026, from [Link]
-
POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX. (n.d.). Slideshare. Retrieved February 4, 2026, from [Link]
-
Junk, M. J. N., & Theato, P. (2021, July 21). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. ResearchGate. Retrieved February 4, 2026, from [Link]
-
Hello all. What are the most efficient manner to reduce the molecular weight of a polyester ? (2017, March 22). ResearchGate. Retrieved February 4, 2026, from [Link]
- (n.d.). Synthesis and molecular weight control of aliphatic polyester diols. Google Patents.
-
Step-growth polymerization. (n.d.). Wikipedia. Retrieved February 4, 2026, from [Link]
-
Wang, Y., Zhang, Z., & Liu, F. (n.d.). Understanding Broad Polydispersity in Step-growth Polymerization via Catalyst Competition Mechanism. Retrieved February 4, 2026, from [Link]
-
Junk, M. J. N., & Theato, P. (2023, April 20). Shape Control over the Polymer Molecular Weight Distribution and Influence on Rheological Properties. ACS Publications. Retrieved February 4, 2026, from [Link]
-
Xu, J., et al. (n.d.). Recent Advances in the Enzymatic Synthesis of Polyester. MDPI. Retrieved February 4, 2026, from [Link]
-
Kinetics of Step-Growth Polymerization. (2021, September 12). Chemistry LibreTexts. Retrieved February 4, 2026, from [Link]
-
Tang, H., et al. (2022, November 9). How Dispersity from Step-Growth Polymerization Affects Polymer Dynamics from Coarse-Grained Molecular Simulations. ACS Publications. Retrieved February 4, 2026, from [Link]
-
Vasile, C., et al. (n.d.). Special Features of Polyester-Based Materials for Medical Applications. MDPI. Retrieved February 4, 2026, from [Link]
-
Zhang, Y., et al. (2018, October 9). Synthesis of High Molecular Weight Polyester Using in Situ Drying Method and Assessment of Water Vapor and Oxygen Barrier Properties. MDPI. Retrieved February 4, 2026, from [Link]
-
Junk, M. J. N., & Theato, P. (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. PMC - NIH. Retrieved February 4, 2026, from [Link]
-
An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. (n.d.). Agilent. Retrieved February 4, 2026, from [Link]
-
Wang, C., et al. (2020, September 24). A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic acid-functionalized Brønsted acidic ionic liquids. RSC Publishing - The Royal Society of Chemistry. Retrieved February 4, 2026, from [Link]
-
A. Krishnamurthy, et al. (2021, August 30). Molecular Weight Characterization of Conjugated Polymers Through Gel Permeation Chromatography and Static Light Scattering. ACS Publications. Retrieved February 4, 2026, from [Link]
-
2, 5-Hexanediol Based Liquid Crystalline Random Copolyester Synthesis and Characterization. (2017, September 13). IOSR Journal. Retrieved February 4, 2026, from [Link]
-
Tang, H., et al. (n.d.). How Dispersity from Step-Growth Polymerization Affects Polymer Dynamics from Coarse-Grained Molecular Simulations. WesCreates. Retrieved February 4, 2026, from [Link]
-
Strategies in aliphatic polyester synthesis for biomaterial and drug delivery applications. (2025, August 10). Retrieved February 4, 2026, from [Link]
-
Xu, J., et al. (2022, November 22). Recent Advances in the Enzymatic Synthesis of Polyester. PMC - NIH. Retrieved February 4, 2026, from [Link]
-
How Does Polymer Synthesis Affect The Polydispersity Index? (2025, July 23). Chemistry For Everyone. Retrieved February 4, 2026, from [Link]
-
Mechanism and kinetics of step-growth polymerization. (n.d.). Fiveable. Retrieved February 4, 2026, from [Link]
-
GPC - Gel Permeation Chromatography. (n.d.). ResearchGate. Retrieved February 4, 2026, from [Link]
- Polyester polyols and methods of making and using the same. (n.d.). Google Patents.
-
G. R. Whittell, et al. (n.d.). Controlling polymer properties through the shape of the molecular-weight distribution. Retrieved February 4, 2026, from [Link]
-
ENZYMATIC SYNTHESIS OF POLYESTER. (n.d.). European Patent Office. Retrieved February 4, 2026, from [Link]
-
Decanedioic acid, polymer with 2-ethyl-1,3-hexanediol, 2-ethylhexyl ester. (n.d.). EPA. Retrieved February 4, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Special Features of Polyester-Based Materials for Medical Applications [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US20160075820A1 - Synthesis and molecular weight control of aliphatic polyester diols - Google Patents [patents.google.com]
- 5. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A non-metal route to realize the bio-based polyester of poly(hexylene succinate): preparation conditions, side-reactions and mechanism in sulfonic aci ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07157A [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. fiveable.me [fiveable.me]
- 11. Understanding Broad Polydispersity in Step-growth Polymerization <italic style="font-style: italic">via</italic> Catalyst Competition Mechanism [cjps.org]
- 12. m.youtube.com [m.youtube.com]
- 13. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Hydrolytic Stability of Resins Made with 2-Ethyl-1,5-Hexanediol
Welcome to the Technical Support Center for resins synthesized with 2-ethyl-1,5-hexanediol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for enhancing the hydrolytic stability of these specialized polyester resins.
Frequently Asked Questions (FAQs)
Q1: What is 2-ethyl-1,5-hexanediol and why is it used in resin synthesis?
2-ethyl-1,5-hexanediol is a diol used as a monomer in the synthesis of various polymers, including polyester and polyurethane resins.[1][2] Its branched structure, featuring an ethyl group, imparts unique properties to the resulting polymer, such as increased flexibility and improved solubility in certain solvents. It is also utilized as a plasticizer and in ink formulations.[1]
Q2: What makes polyester resins susceptible to hydrolysis?
Polyester resins are inherently susceptible to hydrolysis due to the presence of ester linkages in their backbone.[3][4] Water molecules can attack the carbonyl group of the ester bond, leading to chain scission and the formation of a carboxylic acid and an alcohol. This process can be accelerated by acids or bases.[5]
Q3: How does the structure of 2-ethyl-1,5-hexanediol specifically influence the hydrolytic stability of the resulting resin?
The branched nature of 2-ethyl-1,5-hexanediol can influence hydrolytic stability in several ways. The ethyl side chain can create steric hindrance around the ester linkage, potentially shielding it from water attack and thus improving stability compared to linear diols. However, the overall hydrophobicity and crystallinity of the polymer also play a significant role.[6] Increased hydrophobicity can limit water absorption, a key factor in hydrolysis.[3][7]
Q4: What are the common signs of hydrolytic degradation in my resin?
Researchers may observe several signs of hydrolytic degradation, including:
-
A decrease in mechanical properties such as tensile strength and hardness.[8]
-
A reduction in the molecular weight of the polymer.
-
Changes in physical appearance, such as cracking or delamination.[9]
-
An increase in the acidity of the surrounding medium due to the release of carboxylic acid end groups.[6]
Q5: What general strategies can be employed to enhance the hydrolytic stability of these resins?
Several strategies can be adopted to improve the hydrolytic stability of polyester resins:
-
Monomer Selection: The choice of both the diol and diacid monomers is critical. Incorporating more hydrophobic monomers or those with bulky side groups can enhance stability.[10]
-
Additives: The use of anti-hydrolysis agents, such as carbodiimides, can effectively mitigate degradation.[8] Acid scavengers like hydrotalcite can also be beneficial.[11]
-
End-capping: Reacting the terminal carboxylic acid or hydroxyl groups of the polymer chains can prevent further reaction with water.
-
Increasing Crystallinity: A higher degree of crystallinity can reduce water diffusion into the polymer matrix, thereby slowing down hydrolysis.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Problem 1: My resin is showing a rapid loss of mechanical strength when exposed to humid conditions.
Q: I've synthesized a polyester resin using 2-ethyl-1,5-hexanediol, and it's losing its tensile strength much faster than anticipated in a high-humidity environment. What's causing this, and how can I fix it?
A: Underlying Cause and Solution
A rapid decline in mechanical properties under humid conditions is a classic sign of hydrolytic degradation. The ester linkages in your polymer backbone are likely being cleaved by water molecules. The structure of 2-ethyl-1,5-hexanediol may not be providing sufficient steric hindrance or hydrophobicity to prevent this.
Troubleshooting Workflow:
Sources
- 1. 2-Ethyl-1,3 hexanediol | Godavari [godavaribiorefineries.com]
- 2. 2 - ETHYL - 1,3 - HEXANEDIOL (OCTANEDIOL) | Products | KH Neochem Co., Ltd. [khneochem.co.jp]
- 3. mdpi.com [mdpi.com]
- 4. andersondevelopment.com [andersondevelopment.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gantrade.com [gantrade.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. An Evaluation of the Hydrolytic Stability of Selected Experimental Dental Matrices and Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. paint.org [paint.org]
- 11. Enhancing the Hydrolytic Stability of Poly(lactic acid) Using Novel Stabilizer Combinations [mdpi.com]
Technical Support Center: Color Stability in 2-Ethyl-1,5-Hexanediol
The following Technical Support Guide is designed for researchers and process engineers working with 2-ethyl-1,5-hexanediol (2-EHD) . It addresses the specific chemical susceptibilities of this isomer, particularly the oxidation of its primary and secondary hydroxyl groups which leads to chromophore formation.[1]
Introduction: The Chemistry of Color
Q: Why does 2-ethyl-1,5-hexanediol turn yellow/brown upon heating?
A: The discoloration is rarely due to the diol itself but rather the formation of trace oxidation byproducts. 2-EHD contains two distinct reactive sites: a primary hydroxyl at C1 and a secondary hydroxyl at C5 .
When heated in the presence of even trace oxygen (ppm levels), two degradation pathways occur:
-
Primary Alcohol Oxidation (C1): Forms an aldehyde. This is the primary driver of color. Aldehydes are highly reactive and undergo Aldol Condensation and subsequent dehydration to form conjugated enals (yellow/orange chromophores).
-
Secondary Alcohol Oxidation (C5): Forms a ketone. While more stable, it can facilitate cross-linking or radical propagation.
The Golden Rule: Color is a "lagging indicator." By the time you see yellowing, significant oxidation has already occurred.
Mechanism of Chromophore Formation
The following pathway illustrates how colorless 2-EHD transforms into colored oligomers.
Figure 1: The oxidation of the C1 primary alcohol leads to aldehyde formation, which polymerizes into colored conjugated systems.
Prevention Protocols (Pre-Heating)
Q: I am using a nitrogen blanket, but my sample still discolors. What is wrong?
A: A static nitrogen blanket is often insufficient for sensitive diols at high temperatures (>100°C). Oxygen trapped dissolved within the liquid must be removed before heating begins.
Protocol: The "Sparge and Seal" Method Do not rely on passive blanketing. Follow this active deoxygenation protocol:
-
Sparging: Insert a fritted gas dispersion tube directly into the liquid 2-EHD.
-
Flow: Bubble high-purity Nitrogen or Argon (Grade 5.0) through the liquid for 30 minutes per liter of solvent.
-
Temperature: Perform this at room temperature before heating.
-
Headspace: Once sparged, switch to a headspace blanket and maintain positive pressure (2-3 psi) during the entire heating cycle.
Q: Can I add stabilizers to prevent this?
A: Yes. For 2-EHD, a dual-action stabilizer system is recommended to arrest the radical chain reaction.
| Stabilizer Class | Recommended Agent | Loading (ppm) | Function |
| Primary Antioxidant | BHT (Butylated hydroxytoluene) | 100 - 500 | Scavenges free radicals immediately upon formation. |
| Secondary Antioxidant | Triphenyl Phosphite (TPP) | 200 - 600 | Decomposes hydroperoxides before they split into radicals. |
| Acid Scavenger | Calcium Stearate | 50 - 100 | Neutralizes acidic impurities that catalyze aldol condensation. |
Note: Always verify downstream compatibility. If 2-EHD is an intermediate for pharma, check regulatory limits for BHT.
Troubleshooting & Remediation (Post-Process)
Q: My batch is already yellow. Can I fix it?
A: Yes, but the method depends on the severity of the color and your purity requirements.
Scenario A: Light Yellowing (Trace Carbonyls) -> Chemical Reduction
If the color is faint, you can chemically reduce the colored conjugated double bonds and carbonyls back to alcohols.
Protocol: Sodium Borohydride (NaBH4) Treatment
-
Dilution: Dilute 2-EHD in Methanol or Ethanol (1:1 ratio) to reduce viscosity.
-
Addition: Add 0.1 - 0.5 wt% Sodium Borohydride powder.
-
Reaction: Stir at room temperature for 1-2 hours. The hydride attacks the carbonyl carbon [1].[2]
-
Quench: Carefully add dilute acetic acid to neutralize excess borohydride (watch for H2 gas evolution).
-
Workup: Evaporate the alcohol solvent. The 2-EHD may require a final distillation to remove boron salts.
Scenario B: Dark Brown/Orange (Oligomers) -> Distillation
Chemical reduction cannot break carbon-carbon bonds formed during polymerization. You must physically separate the diol from the "heavies."
Protocol: Vacuum Distillation
-
Pressure: < 5 mmHg (High vacuum is essential to keep temperature low).
-
Temperature: Keep pot temperature below 160°C.
-
Fractionation: Discard the first 5% (fore-run) which contains volatile aldehydes.
-
Residue: The colored bodies have high molecular weights and will remain in the pot residue.
Impurity Analysis (The "Hidden" Culprits)
Q: I used high-purity starting material, but it still degraded. Why?
A: Check for Transition Metals . Iron (Fe) and Copper (Cu) act as catalysts for auto-oxidation. Even 5 ppm of Iron can accelerate color formation by 100x.
Troubleshooting Checklist:
-
Container: Are you using stainless steel? If it's pitted/old, it may leach iron. Use glass-lined or passivated stainless steel reactors.
-
Stirring: Are you using a magnetic stir bar with a cracked PTFE coating? The magnet inside is often iron-rich.
-
Reagents: Did you use an acid catalyst previously? Residual acid catalyzes the aldol condensation that creates color.
Decision Matrix
Use this workflow to determine the correct course of action for your specific situation.
Figure 2: Decision tree for selecting the appropriate stabilization or purification strategy.
References
-
Mechanism of Borohydride Reduction: Title: "Reduction of Carbonyl Compounds using Sodium Borohydride" Source: Chemguide / AQA Chemistry URL:[Link]
-
General Diol Properties & Handling: Title: "2-Ethyl-1,3-hexanediol (Isomer Analog) Technical Data" Source: PubChem (National Library of Medicine) URL:[Link]
- Title: "Removal of color impurities from organic compounds (US Patent 2744938A)
- Stabilization of Polyols: Title: "Antioxidant Stabilization of Polyether Polyols" (Analogous Chemistry) Source: Synergistic effects of phenols and phosphites are standard industry practice for aliphatic hydroxyls. Context: Referenced in Section 2 (Prevention Protocols).
Sources
Validation & Comparative
H-NMR and C-NMR Spectral Analysis of 2-Ethyl-1,5-Hexanediol
This guide provides an in-depth technical analysis of the H-NMR and C-NMR spectral characteristics of 2-ethyl-1,5-hexanediol , a branched aliphatic diol used in the synthesis of specialized polyesters and polyurethanes.
This analysis compares the target molecule with its structural isomers (e.g., 2-ethyl-1,3-hexanediol) and linear analogs (1,5-hexanediol) to demonstrate how spectral data is used to validate structural integrity during synthesis or quality control.
Introduction & Structural Significance
2-Ethyl-1,5-hexanediol (CAS: 21880-47-9) is a branched diol characterized by a primary hydroxyl group at the C1 position and a secondary hydroxyl group at the C5 position. The ethyl branch at C2 introduces steric bulk that influences the chemical environment of the primary alcohol, while the C5 chiral center creates diastereomeric possibilities (though often analyzed as a mixture).
Key Structural Features for NMR Analysis:
-
Asymmetry: The molecule is chiral at C2 and C5, leading to potential diastereomers (RR/SS and RS/SR pairs).
-
Differentiation: Distinguishing the primary alcohol (C1) from the secondary alcohol (C5) is critical.
-
Branching: The ethyl group at C2 is a diagnostic marker, distinct from linear analogs.
Experimental Methodology
To ensure high-resolution spectral data, the following protocol is recommended. This workflow minimizes solvent overlap and exchangeable proton interference.
Sample Preparation Protocol
-
Solvent Selection: Use Chloroform-d (CDCl₃) for routine analysis. Use Methanol-d₄ (CD₃OD) if hydroxyl proton coupling needs to be eliminated (via deuterium exchange) or if solubility is an issue.
-
Concentration: Prepare a 10-15 mg/mL solution for ¹H-NMR and 40-50 mg/mL for ¹³C-NMR.
-
Reference: Calibrate spectra to the residual solvent peak (CDCl₃: ¹H 7.26 ppm, ¹³C 77.16 ppm).
-
D₂O Shake (Optional): To confirm hydroxyl signals, add 1-2 drops of D₂O to the NMR tube and shake. Hydroxyl signals (δ 2.0–4.0 ppm) will disappear.
Instrument Parameters
-
Frequency: 400 MHz or higher recommended for resolving multiplet overlaps in the aliphatic region (1.2–1.6 ppm).
-
Pulse Sequence: Standard 1D proton with 30° pulse angle; ¹³C with proton decoupling (CPD).
-
Scans: 16 scans (¹H), 512+ scans (¹³C).
Theoretical Spectral Assignment
Note: The values below are derived from chemometric prediction algorithms and comparative analysis of structural analogs (e.g., 2-ethyl-1,3-hexanediol).
A. ¹H-NMR (Proton) Analysis
The proton spectrum is dominated by the aliphatic "envelope" but features distinct diagnostic signals for the functional groups.
| Position | Group | Type | Predicted Shift (δ ppm) | Multiplicity | Coupling (J) | Notes |
| C1 | -CH₂-OH | Methylene | 3.50 – 3.65 | dd or m | J ~11, 6 Hz | Diastereotopic protons due to C2 chirality center. |
| C5 | -CH(OH)- | Methine | 3.75 – 3.85 | Multiplet | - | Deshielded by secondary OH; distinct from C1. |
| C6 | -CH₃ | Methyl | 1.15 – 1.20 | Doublet | J ~6.2 Hz | Diagnostic doublet; couples with C5-H. |
| C2 | -CH(Et)- | Methine | 1.40 – 1.55 | Multiplet | - | Branch point; shielded relative to oxygenated carbons. |
| Ethyl | -CH₂-CH₃ | Methyl | 0.85 – 0.95 | Triplet | J ~7.5 Hz | Terminal methyl of the ethyl branch. |
| Bulk | C3, C4, Et-CH₂ | Methylene | 1.30 – 1.60 | Multiplet | - | Overlapping "hump" characteristic of aliphatic chains. |
| -OH | Hydroxyl | Alcohol | 2.0 – 4.0 | Broad Singlet | - | Disappears upon D₂O exchange. |
Key Diagnostic Feature: Look for the doublet at ~1.2 ppm (C6-Methyl) and the triplet at ~0.9 ppm (Ethyl-Methyl). This confirms the 1,5-diol structure with a 2-ethyl branch.
B. ¹³C-NMR (Carbon) Analysis
Carbon NMR provides the definitive skeleton verification.
| Position | Carbon Type | Predicted Shift (δ ppm) | DEPT-135 Phase | Assignment Logic |
| C5 | CH (2° Alcohol) | 67.5 | Up (+) | Most deshielded methine; secondary alcohol. |
| C1 | CH₂ (1° Alcohol) | 64.2 | Down (-) | Deshielded methylene; primary alcohol. |
| C2 | CH (Branch) | 42.0 | Up (+) | Branch point; shift confirms ethyl substitution. |
| C4 | CH₂ | 36.5 | Down (-) | Adjacent to C5; slightly deshielded. |
| C3 | CH₂ | 28.5 | Down (-) | Middle of chain; shielded. |
| Et-CH₂ | CH₂ | 23.5 | Down (-) | Methylene of the ethyl group. |
| C6 | CH₃ | 22.8 | Up (+) | Terminal methyl adjacent to C5-OH. |
| Et-CH₃ | CH₃ | 11.5 | Up (+) | Terminal methyl of the ethyl group. |
Comparative Analysis: 2-Ethyl-1,5 vs. Alternatives
This section compares the target molecule with its most common "confuser" isomers.
Comparison Table: Spectral Differentiation
| Feature | 2-Ethyl-1,5-hexanediol (Target) | 2-Ethyl-1,3-hexanediol (Alternative) | 1,5-Hexanediol (Linear Analog) |
| Primary Alcohol (C1) | Present (δ ~64 ppm) | Present (δ ~65 ppm) | Present (δ ~62 ppm) |
| Secondary Alcohol | At C5 (Creates terminal doublet C6-H) | At C3 (Closer to branch; different splitting) | At C5 (Same C6 doublet) |
| Branching | Ethyl at C2 | Ethyl at C2 | None (Linear) |
| Methyl Signals | Two: Triplet (0.[1]9) & Doublet (1.2) | Two: Triplet (0.9) & Triplet-like (0.9)* | One: Doublet (1.2) |
| C-NMR Count | 8 distinct signals | 8 distinct signals | 6 distinct signals |
Note: In 2-ethyl-1,3-hexanediol, the terminal propyl chain methyl is a triplet, whereas in the 1,5-isomer, the terminal methyl is adjacent to the alcohol (C5), making it a doublet . This is the primary differentiator.
Structural Assignment Workflow
The following logic flow illustrates how to systematically confirm the structure of 2-ethyl-1,5-hexanediol using standard NMR experiments.
Figure 1: Decision tree for distinguishing 2-ethyl-1,5-hexanediol from common isomers using 1H and DEPT-135 NMR.
References
- Used for comparative d
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12039713, 2-Ethyl-1,5-hexanediol. Retrieved from [Link]
- Verification of chemical identity and existence.
- Reference for solvent residual peaks (CDCl3).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][3]
- Source for general chemical shift prediction rules (Shoolery's rules) used in the theoretical assignment.
Sources
A Comparative Guide to 2-Ethyl-1,3-Hexanediol and 1,6-Hexanediol in Polymer Applications
In the ever-evolving landscape of polymer science, the selection of monomeric building blocks is a critical determinant of the final material's properties and performance. Diols, with their two hydroxyl functional groups, are fundamental components in the synthesis of a vast array of polymers, most notably polyesters and polyurethanes. The structural nuances of these diols, such as chain length, linearity, and the presence of side chains, can profoundly influence the macroscopic characteristics of the resulting polymer. This guide provides an in-depth comparative analysis of two C6 diols: the linear 1,6-hexanediol and the branched 2-ethyl-1,3-hexanediol.
A note on nomenclature: The initial prompt for this guide specified 2-ethyl-1,5-hexanediol. However, a thorough review of the scientific literature reveals a greater abundance of data and established use in polymer applications for its isomer, 2-ethyl-1,3-hexanediol. To provide a more robust and data-driven comparison, this guide will focus on 2-ethyl-1,3-hexanediol as the branched counterpart to the linear 1,6-hexanediol.
This document is intended for researchers, scientists, and professionals in drug development and material science who seek to understand the subtle yet significant impact of diol isomerism on polymer properties. We will delve into the structural and physical characteristics of each diol, explore their influence on the performance of polyesters and polyurethanes, and provide detailed experimental protocols for their synthesis and characterization.
Structural and Physical Properties: A Tale of Two Isomers
The fundamental difference between 1,6-hexanediol and 2-ethyl-1,3-hexanediol lies in their molecular architecture. 1,6-Hexanediol is a linear aliphatic diol, while 2-ethyl-1,3-hexanediol possesses an ethyl branch on the second carbon of the hexane chain. This seemingly minor variation has significant consequences for their physical properties and how they pack in a polymer matrix.
| Property | 2-Ethyl-1,3-Hexanediol | 1,6-Hexanediol |
| CAS Number | 94-96-2 | 629-11-8 |
| Molecular Formula | C₈H₁₈O₂ | C₆H₁₄O₂ |
| Molecular Weight ( g/mol ) | 146.23 | 118.17 |
| Appearance | Colorless to pale yellow, viscous liquid | White waxy solid |
| Boiling Point (°C) | ~244 | ~250 |
| Melting Point (°C) | -40 | 42 |
| Density (g/cm³ at 20°C) | ~0.942 | ~0.96 |
| Solubility in Water | Low | Miscible |
The ethyl side chain in 2-ethyl-1,3-hexanediol disrupts the molecular symmetry and introduces steric hindrance. This disruption is evident in its significantly lower melting point, remaining in a liquid state at room temperature, whereas the linear and more symmetrical 1,6-hexanediol is a solid. This difference in physical state has practical implications for handling and processing during polymer synthesis.
Caption: Workflow for polyester synthesis via melt polycondensation.
Polymer Characterization
The following techniques are essential for characterizing and comparing the properties of the synthesized polyesters.
3.2.1 Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Methodology: A small amount of the polymer is dissolved in a suitable solvent (e.g., tetrahydrofuran or chloroform) and injected into the GPC system. The polymer molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous gel. A detector (typically a refractive index detector) measures the concentration of the polymer as it elutes.
-
Expected Results: Polyesters from 1,6-hexanediol may show a higher molecular weight under similar reaction conditions due to the higher reactivity of the primary hydroxyl groups. The PDI for both should be around 2, which is typical for step-growth polymerization.
3.2.2 Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the thermal transitions of the polymer, including the glass transition temperature (Tg) and the melting temperature (Tm). [1]* Methodology: A small, weighed sample of the polymer is placed in an aluminum pan and heated at a controlled rate in the DSC instrument. The heat flow into or out of the sample is measured relative to an empty reference pan.
-
Expected Results: The polyester from 1,6-hexanediol is expected to show both a Tg and a distinct Tm, indicative of a semi-crystalline material. The polyester from 2-ethyl-1,3-hexanediol is expected to show only a Tg, confirming its amorphous nature. The Tg of the branched polyester is likely to be higher than that of the linear polyester. [2] 3.2.3 Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability and decomposition profile of the polymer.
-
Methodology: A small, weighed sample of the polymer is heated at a controlled rate in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.
-
Expected Results: TGA will provide the onset temperature of decomposition, which is a measure of the polymer's thermal stability. While both polyesters are expected to be stable to high temperatures, subtle differences may be observed due to the different bond strengths and degradation pathways influenced by the diol structure.
3.2.4 Fourier-Transform Infrared Spectroscopy (FTIR)
-
Purpose: To confirm the formation of the polyester by identifying the characteristic functional groups.
-
Methodology: A thin film of the polymer is cast on a salt plate, or the sample is analyzed using an attenuated total reflectance (ATR) accessory. The sample is irradiated with infrared light, and the absorption of specific frequencies is measured.
-
Expected Results: The FTIR spectrum of the polyester will show a strong absorption band around 1730 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester group, and the disappearance of the broad O-H stretch from the carboxylic acid and diol starting materials. [3][4] 3.2.5 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To elucidate the detailed chemical structure of the polymer, confirm the incorporation of the diol and diacid units, and determine the copolymer composition if applicable. [5][6]* Methodology: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃), and the ¹H and ¹³C NMR spectra are recorded.
-
Expected Results: The NMR spectra will show characteristic peaks for the protons and carbons in the repeating unit of the polyester. The integration of the proton signals can be used to confirm the stoichiometry of the diol and diacid in the polymer chain.
Conclusion: Selecting the Right Diol for the Application
The choice between 2-ethyl-1,3-hexanediol and 1,6-hexanediol is not a matter of one being universally superior to the other, but rather a strategic decision based on the desired properties of the final polymer.
-
1,6-Hexanediol is the preferred choice for applications requiring:
-
Higher tensile strength and stiffness
-
Good thermal stability and a defined melting point
-
Enhanced crystallinity
-
-
2-Ethyl-1,3-Hexanediol is advantageous for applications where:
-
Increased flexibility and impact resistance are critical
-
An amorphous, non-crystalline structure is desired
-
Enhanced hydrolytic stability is a key performance metric
-
By understanding the fundamental relationship between the molecular architecture of these diols and the macroscopic properties of the polymers they form, researchers and developers can make informed decisions to tailor materials for specific and demanding applications.
References
- Influence of Diol Structure on the Mechanical and Thermal Properties of Bio-Based UV-Curable Unsaturated Polyesters for 3D Printing.
- New bio-based monomers: tuneable polyester properties using branched diols from biomass. Faraday Discussions. (2017-07-03)
- Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols. ACS Sustainable Chemistry & Engineering. (2020-09-04)
- Impact of Hexyl Branch Content on the Mechanical Properties and Deformation Mechanisms of Amorphous Ethylene/1-Octene Copolymers: A Molecular Dynamics Study. PMC.
- New bio-based monomers: Tuneable polyester properties using branched diols
- (PDF) Effects of Methyl Branching on the Properties and Performance of Furandioate-Adipate Copolyesters of Bio-Based Secondary Diols.
- Effect of crosslinking on properties of polyurethane elastomers.
- Gel Permeation Chromatographic Analysis of Polyurethane Prepolymer Synthesis Kinetics. 1.
- Synthesis of performance-advantaged polyurethanes and polyesters from biomass-derived monomers by aldol- condensation of 5. The Royal Society of Chemistry. (2021-04-08)
- Comparative Studies on the Organogel Formation of a Polyester in Three Different Base Oils by X-ray Analysis, Rheology and Infrared Spectroscopy. MDPI. (2023-08-29)
- FTIR spectra of pure polyester fabric, EA100-coated polyester fabric before and after UV curing. EA: epoxy acrylate; UV: ultraviolet.
- Characterization of Unsaturated Polyester and Alkyd Resins Using One- and Two-Dimensional NMR Spectroscopy.
- Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate: A Statistical Approach Predicting the Key-Parameters in Solution and in Bulk. MDPI.
- Effect of Hard-Segment Structure on the Properties of Polyurethane/Poly(Ethyl Methacryl
- Synthesis of 1,6-Hexandiol, Polyurethane Monomer Derivatives via Isomerization Metathesis of Methyl Linolenate.
- 1H-NMR spectrum of polyester derived
- US9035094B2 - Process for production of adipic acid
- TGA and DSC Analysis of the Polyesters | Download Scientific Diagram.
- ScienceDirect Synthesis and characterization of bio-polyurethanes prepared using certain bio-based polyols | Request PDF.
- Infrared Spectroscopy of Polymers, VIII: Polyesters and the Rule of Three. (2022-10-01)
- A facile process for adipic acid production in high yield by oxidation of 1,6-hexanediol using the resting cells of Gluconobacter oxydans. NIH. (2022-10-28)
- Ph.D. THESIS MARCH 2016 NEW FUNCTIONAL POLYOLS FOR POLYURETHANES Başar YILDIZ Department of Polymer Science and Technology Poly. polen.itu.edu.t... (2016-03-04)
- Gel Permeation chromatography measurements of polyurethanes containing differing isocyanate compositions and reaction times.
- Synthesis and Thermal Properties of Bio-Based Copolyesters from the Mixtures of 2,5- and 2,4-Furandicarboxylic Acid with Different Diols. ACS Sustainable Chemistry & Engineering.
- Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR.
- Characterization of unsaturated polyester and alkyd resins using one‐ and two‐dimensional NMR spectroscopy. Scilit.
- ELECTRONIC SUPPLEMENTARY INFORMATION New bio-based monomers: Tuneable polyester properties using branched diols from biomass. The Royal Society of Chemistry.
- Unbiased and Absolute Polyurethane Molar Mass Measurements with SEC-MALS. AZoM. (2021-06-10)
- Polyurethane Elastomer Hydrolytic Stability: A Comprehensive Review. Anderson Development Company.
- Bio-based Polyols and Polyurethanes.
- Studies on Thermoplastic Polyurethanes Based on New Diphenylethane-derivative Diols. III. The Effect of Molecular Weight and Structure of Soft Segment on Some Properties of Segmented Polyurethanes | Request PDF.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.
- POLYCARBONATE DIOLS TO PRODUCE ELASTIC POLYURETHANE FOAMS – A METHOD OF IMMOBILIZATION OF CARBON DIOXIDEINTO A POLYMER STRUCTU. (2016-10-07)
- (A) Neat polyesterification of 1,6-hexanediol and adipic acid in the presence of 0.1 mol% catalyst (relative to.
- Polymer Science A to Z: Getting Answers from FTIR and Raman Spectroscopy Analyses. (2025-01-03)
- Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers. Intertek.
- The Impact of Different Polyols on the Properties of Coatings, Adhesives, Sealants and Elastomers. Gantrade.
- Preparation and Properties of MDI-based Polyester Polyurethane Elastomer.
- Fourier Transform Infrared Spectroscopy Analysis of Polymers and Plastics. Intertek.
- Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temperatures. PMC - PubMed Central. (2025-11-21)
- Polyethylene Glycol-Isophorone Diisocyanate Polyurethane Prepolymers Tailored Using MALDI MS. MDPI. (2023-01-14)
- FTIR spectra of polyesters and polyester complexes.
- Application Notes and Protocols for Melt Polycondensation of Adipic Acid and Propylene Glycol. Benchchem.
- The Influence of Polymer Composition on the Hydrolytic and Enzymatic Degradation of Polyesters and Their Block Copolymers with PDMAEMA. MDPI. (2021-06-29)
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- 6. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
Comparative Guide: Biodegradability of 2-Ethyl-1,5-Hexanediol Based Polyesters
Executive Summary
This technical guide evaluates the biodegradability profile of polyesters derived from 2-ethyl-1,5-hexanediol (2-EHD) , contrasting them with standard linear aliphatic counterparts such as 1,6-hexanediol (1,6-HD) .
For researchers in drug delivery and soft tissue engineering, 2-EHD presents a critical material trade-off:
-
Structural Advantage: The ethyl side chain at the C2 position disrupts chain packing, rendering the polymer highly amorphous and flexible (low
), which is ideal for soft tissue mechanics. -
Degradation Constraint: This same side chain introduces significant steric hindrance, obstructing the access of hydrolytic enzymes (lipases/esterases) to the ester linkage, thereby extending the degradation timeline compared to linear analogues.
Structural Rationale & Material Selection
To accurately assess biodegradability, one must isolate the variable of "branching." We compare the branched 2-EHD systems against linear 1,6-HD systems using the same dicarboxylic acid (e.g., Sebacic Acid) to form the polyester backbone.
| Feature | Poly(2-ethyl-1,5-hexanediol sebacate) [P-2EHD-Seb] | Poly(1,6-hexanediol sebacate) [P-1,6HD-Seb] |
| Diol Structure | Branched ( | Linear ( |
| Crystallinity | Amorphous (High free volume) | Semi-crystalline (Packed lamellae) |
| Melting Point ( | Often non-existent or < 30°C | High (> 65°C) |
| Key Mechanism | Steric shielding of ester bond | Accessible ester bond |
Mechanistic Insight: The Steric Gatekeeper
The primary driver of biodegradation in these systems is enzymatic hydrolysis (typically surface erosion). Lipases, such as those from Pseudomonas or Candida, utilize a catalytic triad (Serine-Histidine-Aspartate).
-
Linear Polyesters: The polymer chain fits easily into the enzyme's hydrophobic cleft, allowing the serine oxygen to attack the carbonyl carbon.
-
2-EHD Polyesters: The ethyl group at C2 and the methyl terminus near C5 create a "steric clash." The enzyme must undergo significant conformational strain to position the ester group for hydrolysis, drastically reducing the reaction rate (
).
Mechanism of Action (Visualized)
The following diagram illustrates the kinetic difference between linear and branched polyester degradation at the molecular level.
Figure 1: Mechanistic divergence in enzymatic attack. The ethyl side chain in 2-EHD prevents the polymer backbone from seating correctly in the lipase active site.
Experimental Protocols
To generate valid comparative data, you must synthesize the polymers under identical conditions and subject them to a standardized enzymatic assay.
A. Synthesis: Two-Step Melt Polycondensation
Objective: Synthesize high molecular weight polyester without using toxic solvents.
-
Esterification (Oligomerization):
-
Mix 2-EHD and Sebacic Acid (1:1 molar ratio) in a three-neck flask.
-
Catalyst: Titanium tetraisopropoxide (0.1 wt%).
-
Conditions: Heat to 160°C under Nitrogen flow for 4 hours. Water byproduct is removed.[1]
-
-
Polycondensation (Chain Extension):
-
Increase temperature to 180°C.
-
Apply high vacuum (< 0.1 mbar) to remove trace diols and drive equilibrium.
-
Duration: 6–24 hours until stirring torque stabilizes.
-
-
Purification: Dissolve in chloroform, precipitate in cold methanol, and vacuum dry.
B. Enzymatic Degradation Assay
Objective: Quantify degradation rates via weight loss and molecular weight reduction.
-
Film Preparation: Solvent-cast polymer films (10 mm diameter, 100 µm thickness). Dry to constant weight (
). -
Media Preparation: Phosphate Buffered Saline (PBS, pH 7.4) containing Lipase from Pseudomonas cepacia (concentration: 0.1 mg/mL). Note: Sodium azide (0.02%) must be added to prevent bacterial growth.
-
Incubation: Incubate films at 37°C with orbital shaking (100 rpm).
-
Sampling Points: Days 1, 3, 7, 14, 21, 28.
-
Analysis:
-
Wash with distilled water, vacuum dry, and weigh (
). -
Analyze surface morphology via SEM.
-
Analyze molecular weight (
) via GPC.
-
Workflow Visualization
Figure 2: Standardized workflow for synthesizing and testing polyester biodegradability.
Comparative Performance Data
The following table summarizes representative performance metrics based on established structure-property relationships in polyester research.
| Metric | P-1,6HD-Seb (Linear Control) | P-2EHD-Seb (Branched Target) | Interpretation |
| Initial | ~45,000 | ~38,000 | Branching may slightly hinder high MW buildup. |
| Crystallinity ( | 40 - 50% | < 5% (Amorphous) | 2-EHD prevents lamellar packing. |
| Mass Loss (Day 7) | 15 - 25% | < 5% | Linear chains are easily "eaten" by lipase. |
| Mass Loss (Day 28) | > 80% (Fragmented) | 15 - 20% | Steric hindrance significantly slows degradation. |
| Degradation Mode | Surface + Bulk | Predominantly Surface | Amorphous matrix allows water entry, but enzyme is blocked. |
Interpretation for Drug Development
-
P-1,6HD-Seb: Suitable for short-term release (days/weeks) where rapid clearance is required.
-
P-2EHD-Seb: Superior for sustained release depots (months). The slow surface erosion provides a more linear drug release profile (zero-order kinetics) compared to the bulk degradation often seen in highly crystalline polymers.
References
-
Gigli, M. et al. (2012). Novel eco-friendly polyesters based on 2-ethyl-1,3-hexanediol: Synthesis and characterization. (Provides synthesis protocols for ethyl-branched diols).
-
Zumstein, M. T. et al. (2017). Enzymatic Hydrolysis of Polyester Thin Films at the Nanoscale: Effects of Polyester Structure and Enzyme Active-Site Accessibility.[2][3] Environmental Science & Technology.[4] (Foundational paper on steric hindrance in enzymatic degradation). [4]
-
Biundo, A. et al. (2022). Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved. MDPI.
-
Rai, R. et al. (2012). Poly(glycerol sebacate) and poly(xylitol sebacate): A comparative study on in vitro enzymatic degradation. (Demonstrates the effect of branching/crosslinking on degradation rates).
-
Pellis, A. et al. (2017). Enzymatic Polycondensation of 1,6-Hexanediol and Diethyl Adipate. (Control protocol for linear polyester synthesis).
Sources
- 1. Recent Advances in the Enzymatic Synthesis of Polyester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Hydrolysis of Polyester Thin Films at the Nanoscale: Effects of Polyester Structure and Enzyme Active-Site Accessibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 1,5-Hexanediol, 2-ethyl-
Topic: Content Type: Operational Safety & Logistics Guide Audience: Chemical Researchers & Process Engineers
Executive Summary: The "Precautionary Analog" Principle
Immediate Hazard Alert: While 1,5-Hexanediol, 2-ethyl- (CAS 58374-34-8) is a specific isomer, its safety profile must be operationally coupled with its widely characterized analog, 2-ethyl-1,3-hexanediol (Ethohexadiol) .
Why this matters: The 2-ethyl-1,3- isomer is classified under GHS as causing Serious Eye Damage (Category 1) . As a Senior Application Scientist, I enforce a protocol that treats the 1,5- isomer with identical severity. The lipophilic ethyl branch facilitates rapid corneal penetration, making standard safety glasses insufficient. This guide mandates an "Eye-Primary" defense strategy.
Part 1: Risk Assessment & Mechanistic Logic
To handle this chemical safely, you must understand its interaction with biological membranes.
-
Amphiphilic Penetration: The structure contains a hydrophobic tail (2-ethyl group) and hydrophilic heads (hydroxyl groups). This amphiphilic nature allows the molecule to solvate lipid bilayers in the skin and eyes, leading to rapid irritation or damage.
-
Viscosity & Retention: Like most aliphatic diols, this compound is viscous. If splashed, it adheres to skin and eyes, resisting simple rinsing. This increases contact time and the potential for chemical burns.
-
Isomer Ambiguity: Commercial supplies of "Ethyl Hexanediol" often contain mixtures. Safety margins must cover the most toxic potential isomer (2-ethyl-1,3-hexanediol).
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix replaces generic advice with specific, breakthrough-validated recommendations.
| Protection Zone | Critical Requirement | Technical Justification |
| Ocular (Primary) | Indirect-Vent Goggles (ANSI Z87.1+) | Critical: Standard glasses allow liquid bypass. The 2-ethyl isomer poses a risk of irreversible corneal opacity. Goggles provide the required seal. |
| Ocular (Secondary) | Face Shield (8-inch) | Mandatory during pouring, heating, or pressurized transfer. Acts as a splash guard to preserve goggle integrity. |
| Dermal (Hand) | Nitrile (≥ 5 mil / 0.12 mm) | Incidental Contact: Nitrile offers excellent resistance to aliphatic diols. Breakthrough: >480 min (estimated based on Hexylene Glycol data). |
| Dermal (Immersion) | Butyl Rubber or Viton | Extended Contact: If submerging hands or cleaning large spills, the ethyl branch may swell thin nitrile over time. |
| Respiratory | Half-Mask with A-Filter (Organic Vapor) | Context Dependent: Required only if heating >60°C or generating aerosols. The vapor pressure is naturally low at RT. |
Part 3: Operational Workflows & Decision Logic
Scenario A: Routine Benchtop Transfer (Cold/Ambient)
-
Context: Pipetting < 50 mL or weighing mass.
-
Protocol:
-
Don standard Nitrile gloves and Indirect-Vent Goggles .
-
Use a positive-displacement pipette (viscous liquid handling).
-
Self-Validation: Check glove fingertips for "tackiness" after 15 minutes. If tacky, the ethyl group is plasticizing the nitrile—change gloves immediately.
-
Scenario B: Heated Synthesis or Pressurized Filtration
-
Context: Reactions >60°C or using syringe filters (risk of burst).
-
Protocol:
-
Double Glove: Inner latex (dexterity) + Outer Nitrile (chemical resistance).
-
Face Shield: Don over goggles.
-
Fume Hood Sash: Lower to the "Working Height" marker (approx. 18 inches) to act as a primary physical barrier.
-
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting PPE based on operational energy (Temperature/Pressure) and Volume.
Figure 1: Decision logic for selecting protective equipment based on thermal energy and volume. Note that eye protection scales from goggles to face shields as energy increases.
Part 4: Emergency Response & Disposal[1][2]
1. Ocular Exposure (The Critical 10 Seconds)
If the chemical contacts the eye, the viscosity will prevent immediate washout.
-
Step 1: Force eyelids open immediately.
-
Step 2: Flush with tepid water for minimum 15 minutes .
-
Step 3: Do not stop flushing to remove contact lenses; remove them only if they wash out or after initial flushing.
-
Step 4: Seek medical attention immediately (Opthalmologist). Mention "Aliphatic Diol with potential for corneal denaturation."
2. Waste Disposal
Do not pour down the drain. While diols are often biodegradable, the "2-ethyl" branch reduces biodegradability rates compared to linear hexanediol.
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: Can be co-mingled with other alcohols (Ethanol, Isopropanol) in waste streams.
-
Labeling: Must explicitly list "2-ethyl-1,5-hexanediol" to prevent misclassification as a simple glycol.
References
-
PubChem. (n.d.).[1] 1,5-Hexanediol, 2-ethyl- (Compound Summary).[1][2][3][4][5] National Library of Medicine. Retrieved February 4, 2026, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: 2-ethylhexane-1,3-diol.[2] (Confirming Serious Eye Damage Category 1 classification). Retrieved February 4, 2026, from [Link]
Sources
- 1. 1,5-Hexanediol, 2-ethyl- | C8H18O2 | CID 12039713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20150185614A1 - Organic bottom antireflective coating composition for nanolithography - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. US20040116619A1 - Polyester resins with improved properties - Google Patents [patents.google.com]
- 5. data.epo.org [data.epo.org]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
